molecular formula C43H76O8 B12101454 1,2-Dioleoyl-sn-glycero-3-succinate

1,2-Dioleoyl-sn-glycero-3-succinate

Katalognummer: B12101454
Molekulargewicht: 721.1 g/mol
InChI-Schlüssel: VZGIZLLBNVAMQT-XPWSMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2-Dioleoyl-sn-glycero-3-succinate is a useful research compound. Its molecular formula is C43H76O8 and its molecular weight is 721.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H76O8

Molekulargewicht

721.1 g/mol

IUPAC-Name

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17+,20-18+

InChI-Schlüssel

VZGIZLLBNVAMQT-XPWSMXQVSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS), a key lipid in the development of advanced drug delivery systems.

Core Chemical Properties

This compound, also known as DGS, is an anionic, pH-sensitive lipid that is instrumental in the formulation of stimuli-responsive liposomes.[] Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. This unique structure imparts valuable properties for drug delivery applications.

Physicochemical Data
PropertyValueSource
Molecular Formula C43H76O8[][2]
Molecular Weight 721.06 g/mol []
IUPAC Name 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid[]
Synonyms 1,2-dioleoyl-sn-glycero-3-succinyl, DGS, 18:1 DGS[]
CAS Number 127640-49-7[3]
Appearance White Solid[]
Solubility Soluble in chloroform (B151607)[]
Storage -20°C[][4]
Estimated pKa ~4.2 (of the succinyl carboxyl group)Based on the pKa of succinic acid
pH-Sensitive Behavior

The defining characteristic of DGS is its pH-responsive nature. The succinyl headgroup contains a terminal carboxylic acid which can be protonated in acidic environments.[5] At physiological pH (~7.4), the carboxyl group is deprotonated and negatively charged, contributing to the stability of the liposomal membrane. However, in more acidic conditions, such as those found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the carboxyl group becomes protonated. This neutralizes the negative charge, leading to a disruption of the electrostatic balance within the lipid bilayer, which in turn causes destabilization of the liposome (B1194612) and the release of its encapsulated contents.[5]

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of DGS is not widely published, a plausible method involves the esterification of 1,2-dioleoyl-sn-glycerol (B52968) with succinic anhydride (B1165640). The following is a generalized protocol based on standard esterification techniques for similar molecules.[6]

Materials:

Procedure:

  • Dissolve 1,2-dioleoyl-sn-glycerol and a molar excess (e.g., 1.5 equivalents) of succinic anhydride in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of anhydrous pyridine to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield pure this compound.

  • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 1,2-Dioleoyl-sn-glycerol Reaction Esterification in DCM with Pyridine Catalyst Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Quench Quench with Water Reaction->Quench Wash Aqueous Washes Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure DGS Purify->Product

Caption: Synthesis workflow for DGS.

Preparation of DGS-Containing pH-Sensitive Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating DGS using the thin-film hydration and extrusion method.

Materials:

  • This compound (DGS)

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Drug or fluorescent marker for encapsulation (e.g., Doxorubicin, Calcein)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the desired lipids (e.g., DOPE and DGS in a 7:3 molar ratio) in chloroform.

  • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer containing the substance to be encapsulated by vortexing vigorously.

  • The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • To form LUVs of a defined size, pass the MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane at least 11 times.

  • Remove the unencapsulated material by size exclusion chromatography or dialysis.

  • Characterize the liposomes for size, polydispersity, and encapsulation efficiency.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion cluster_purification Purification Dissolve Dissolve Lipids in Chloroform Evaporate Evaporate Solvent Dissolve->Evaporate Hydrate Hydrate with Buffer/Drug Evaporate->Hydrate FreezeThaw Freeze-Thaw Cycles Hydrate->FreezeThaw Extrude Extrude through 100nm Membrane FreezeThaw->Extrude Purify Remove Free Drug Extrude->Purify LUVs pH-Sensitive LUVs Purify->LUVs

Caption: Liposome preparation workflow.

In Vitro pH-Triggered Drug Release Assay (Calcein Leakage)

This assay is used to confirm the pH-sensitive nature of the DGS-containing liposomes.[7][8][9][10][11]

Materials:

  • DGS-liposomes encapsulating a self-quenching concentration of calcein (B42510) (e.g., 50-100 mM).

  • Buffers at various pH values (e.g., pH 7.4, 6.5, 5.5).

  • Triton X-100 solution (for complete lysis).

  • Fluorometer.

Procedure:

  • Prepare a suspension of the calcein-loaded liposomes in a pH 7.4 buffer.

  • Add a small aliquot of the liposome suspension to cuvettes containing buffers of different pH values.

  • Monitor the increase in calcein fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • After the final time point, add Triton X-100 to each cuvette to completely lyse the liposomes and measure the maximum fluorescence (F_max).

  • Calculate the percentage of calcein release at each time point using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Mechanism of Action in Drug Delivery

DGS is primarily utilized in drug delivery to create liposomes that can selectively release their payload in the acidic microenvironments of tumors or within the endosomes of cells after endocytosis.

Endosomal Escape

A significant barrier to the efficacy of many nanomedicines is the entrapment and degradation of the drug carrier in the endo-lysosomal pathway. DGS-containing liposomes can overcome this by facilitating endosomal escape.

Endosomal_Escape_Pathway cluster_cell Cell cluster_extracellular Extracellular (pH 7.4) cluster_endocytosis Endocytosis cluster_endosome Endosome (pH ~6.0) cluster_cytosol Cytosol Liposome_stable Stable Liposome (DGS deprotonated) Endocytosis Cellular Uptake Liposome_stable->Endocytosis Protonation DGS Protonation Endocytosis->Protonation Destabilization Liposome Destabilization Protonation->Destabilization Release Drug Release Destabilization->Release Drug_in_cytosol Drug in Cytosol Release->Drug_in_cytosol

Caption: Endosomal escape mechanism.

As illustrated, the stable liposome at physiological pH is taken up by the cell into an endosome. The lower pH within the endosome triggers the protonation of the succinyl headgroup of DGS, leading to the destabilization of the liposomal membrane and the release of the encapsulated drug into the cytoplasm, where it can reach its therapeutic target. This mechanism enhances the intracellular delivery of drugs and can significantly improve their therapeutic efficacy.

References

The Role of 1,2-Dioleoyl-sn-glycero-3-succinate in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is a synthetic, anionic diacylglycerol lipid that has garnered significant attention in the field of biomedical research, particularly in the design and development of novel drug delivery systems. Its unique chemical structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts valuable physicochemical properties that researchers are leveraging to overcome challenges in therapeutic delivery. This technical guide provides a comprehensive overview of the applications of DGS in research, with a focus on its role in forming lipid-based nanoparticles, its pH-responsive nature, and its utility in the delivery of a wide range of therapeutic molecules.

Core Applications in Research

The primary application of this compound in research is as a key component in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] These nanoparticles serve as versatile carriers for various therapeutic agents, including small molecule drugs, proteins, and nucleic acids such as siRNA and antisense oligonucleotides.[1]

The anionic nature of the succinate headgroup is a critical feature of DGS.[3] This negative charge allows for electrostatic interactions with cationic lipids or positively charged therapeutic molecules, contributing to the stability and encapsulation efficiency of the nanoparticle formulations.[3] Furthermore, the succinate moiety provides DGS with pH-responsive properties.[3][] In acidic environments, such as those found in endosomes or the tumor microenvironment, the carboxyl group of the succinate headgroup can become protonated. This change in ionization can lead to a destabilization of the lipid bilayer, triggering the release of the encapsulated cargo.[3] This pH-sensitive release mechanism is highly desirable for targeted drug delivery, as it can minimize off-target effects and enhance the therapeutic efficacy at the site of action.

Quantitative Data on Nanoparticle Formulations

The precise physicochemical characteristics of lipid nanoparticles are critical for their in vivo performance. While specific quantitative data for formulations containing this compound are not extensively tabulated in publicly available literature, the following table presents representative data for lipid nanoparticles with similar components to illustrate the typical parameters measured.

Formulation ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Resveratrol-loaded PCL Nanoparticles (without TPGS)138.1 ± 1.80.182 ± 0.01-2.42 ± 0.5698.2 ± 0.87[1]
Resveratrol-loaded PCL Nanoparticles (with TPGS)127.5 ± 3.110.186 ± 0.01-2.91 ± 0.9098.40 ± 0.004[1]

Note: TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) is another succinate-containing molecule used in nanoparticle formulations.

Experimental Protocols

Protocol 1: Preparation of DGS-Containing Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a standard method for the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (DGS)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratios of DOPC, DGS, and cholesterol in chloroform. A typical molar ratio might be 55:10:35 (DOPC:DGS:Cholesterol).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin lipid film on the inner surface of the flask.

    • Dry the lipid film under a stream of inert gas (argon or nitrogen) for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the lipids to rearrange into unilamellar vesicles with a diameter close to the pore size of the membrane.[5]

  • Characterization:

    • The resulting liposomes should be characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: siRNA Encapsulation in DGS-Containing Lipid Nanoparticles using Microfluidics

This protocol outlines a modern approach for the reproducible production of siRNA-loaded LNPs.

Materials:

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • This compound (DGS)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2k)

  • siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette for buffer exchange

Procedure:

  • Solution Preparation:

    • Prepare a lipid mixture in ethanol containing the ionizable lipid, DGS, cholesterol, and PEG-lipid at a specific molar ratio.

    • Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels induces the self-assembly of the LNPs and the encapsulation of the siRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

    • Purify the LNPs and exchange the buffer to PBS (pH 7.4) using a method such as dialysis or tangential flow filtration. This removes the ethanol and unencapsulated siRNA.

  • Characterization:

    • Characterize the final siRNA-LNP formulation for particle size, PDI, zeta potential, and siRNA encapsulation efficiency. Encapsulation efficiency can be determined using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).[6]

Visualizations: Diagrams of Key Processes

Below are diagrams created using the DOT language to visualize important concepts related to the use of this compound in research.

cluster_liposome Structure of a DGS-Containing Liposome Aqueous Core Aqueous Core Lipid Bilayer Lipid Bilayer Therapeutic Cargo Therapeutic Cargo Aqueous Core->Therapeutic Cargo Encapsulated DGS DGS (Anionic Headgroup) Oleoyl Chains Helper Lipid Helper Lipid Acyl Chains Cholesterol Cholesterol

Caption: Structure of a DGS-Containing Liposome

cluster_workflow Experimental Workflow for siRNA Delivery prep 1. LNP Formulation (with DGS) char 2. Physicochemical Characterization prep->char invitro 3. In Vitro Studies (Cell Culture) char->invitro invivo 4. In Vivo Studies (Animal Model) char->invivo uptake Cellular Uptake invitro->uptake silencing Gene Silencing Assay invitro->silencing biodist Biodistribution invivo->biodist efficacy Therapeutic Efficacy invivo->efficacy

Caption: Experimental Workflow for siRNA Delivery

cluster_release pH-Responsive Drug Release Mechanism LNP_neutral LNP at Neutral pH (Stable) Endocytosis Endocytosis by Target Cell LNP_neutral->Endocytosis Endosome LNP in Acidic Endosome (pH ~5.5-6.0) Endocytosis->Endosome Protonation Protonation of DGS Succinate Headgroup Endosome->Protonation Low pH Destabilization Lipid Bilayer Destabilization Protonation->Destabilization Release Release of Therapeutic Cargo Destabilization->Release

Caption: pH-Responsive Drug Release Mechanism

References

The Role of 1,2-Dioleoyl-sn-glycero-3-succinate in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is a synthetic, anionic phospholipid that has garnered significant attention in the field of drug delivery due to its unique pH-sensitive properties. This technical guide provides an in-depth overview of the structure, function, and application of DGS in the formulation of advanced drug delivery vehicles, particularly liposomes and lipid nanoparticles (LNPs). The content herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the design and implementation of DGS-based delivery systems.

Structure and Chemical Properties of this compound (DGS)

DGS is a diacyl-glycerolipid characterized by a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a succinic acid moiety at the sn-3 position. The oleoyl (B10858665) chains are unsaturated, which imparts fluidity to the lipid bilayers into which DGS is incorporated. The succinate (B1194679) headgroup contains a carboxylic acid, which is deprotonated at physiological pH, conferring a net negative charge to the molecule.

Chemical Structure

The IUPAC name for this compound is 4-[(2R)-2,3-bis([(9Z)-octadec-9-enoyl]oxy)propoxy]-4-oxobutanoic acid.[1]

Molecular Formula: C₄₃H₇₆O₈[1][]

Molecular Weight: 721.06 g/mol []

Physicochemical Properties

The amphipathic nature of DGS, with its hydrophobic oleoyl chains and hydrophilic succinate headgroup, allows it to readily incorporate into lipid bilayers. The key feature of DGS is its pH-responsive character. At neutral or alkaline pH, the succinate headgroup is ionized, contributing to the stability of the lipid assembly. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated. This change in ionization state alters the lipid packing and can lead to the destabilization of the lipid bilayer, a property that is exploited for triggered drug release.

PropertyValueReference
Molecular Formula C₄₃H₇₆O₈[1][]
Molecular Weight 721.06 g/mol []
Physical State White Solid
Solubility Soluble in chloroform, methanol, and ethanol[3]
Storage Temperature -20°C[3]

Biological Function and Applications in Drug Delivery

The primary function of DGS in drug delivery is to serve as a pH-sensitive component in lipid-based nanoparticles, such as liposomes and LNPs. This pH sensitivity is particularly advantageous for targeted drug delivery to pathological tissues with acidic microenvironments, such as tumors, or for facilitating endosomal escape of therapeutics within cells.

pH-Responsive Drug Release

DGS-containing liposomes are designed to be stable at physiological pH (around 7.4), allowing for prolonged circulation and minimal premature drug leakage. Upon reaching a target site with a lower pH, such as the acidic tumor microenvironment (pH 6.5-7.0) or the endosome (pH 5.0-6.5) after cellular uptake, the succinate headgroup of DGS becomes protonated. This neutralizes its negative charge, leading to a disruption of the electrostatic balance and altered lipid packing within the liposomal membrane. This structural change increases the permeability of the membrane, triggering the release of the encapsulated therapeutic agent.

Formulation with Helper Lipids

DGS is often formulated with a fusogenic helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE has a cone-shaped molecular geometry that favors the formation of a non-bilayer hexagonal (HII) phase. At neutral pH, the anionic DGS stabilizes DOPE in a bilayer configuration. However, upon protonation of DGS in an acidic environment, this stabilization is lost, and DOPE can transition to its fusogenic HII phase, further promoting membrane destabilization and drug release.

Applications

DGS-based lipid nanoparticles are being explored for the delivery of a wide range of therapeutic agents, including:

  • Chemotherapeutics: To enhance tumor-specific delivery and reduce systemic toxicity.

  • Nucleic acids (siRNA, mRNA, pDNA): To facilitate endosomal escape and improve transfection efficiency.

  • Proteins and Peptides: For targeted intracellular delivery.

Quantitative Data on DGS-Containing Formulations

The following tables summarize key quantitative data from studies on DGS and other pH-sensitive lipid formulations.

Table 1: Physicochemical Characteristics of pH-Sensitive Liposomes
Formulation (Molar Ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE/CHEMS/CHOL/DSPE-PEG/5-DoxDoxorubicin ConjugateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
DOPE/Cholesterol/DSPE-mPEG(2000)/CL/SA (40:30:5:17:8)Daunorubicin~94~0.16Not Specified>90[5]
C14-4 ionizable lipid/DOPE/chol/PEG (40:30:25:2.5)Luciferase mRNANot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
DSPC/Cholesterol/Oleic acid (2:2:1)Doxorubicin135 ± 2.32Not SpecifiedNot Specified96.0 ± 2.92[7]

CHEMS: Cholesteryl hemisuccinate; CL: Cardiolipin; SA: Stearylamine; 5-Dox: Peptidomimetic-doxorubicin conjugate

Table 2: In Vitro pH-Triggered Drug Release from Liposomes
FormulationDrugpHRelease (%)Time (hours)Reference
PS5-DoxLDoxorubicin Conjugate6.5~646[4]
PS5-DoxLDoxorubicin Conjugate7.4~486[4]
F1 (pH-sensitive)Daunorubicin5.5508[5]
F1 (pH-sensitive)Daunorubicin7.45024[5]
HA-targeted DOPE/CHEMSDoxorubicin5.5906[8]
HA-targeted DOPE/CHEMSDoxorubicin7.4<106[8]
CTX@PSLCytotoxin5.5~95.6972[9]
CTX@PSLCytotoxin7.4~27.1772[9]

Experimental Protocols

Preparation of DGS-Containing Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing DGS-containing liposomes. The specific lipid ratios and drug loading methods may need to be optimized for a particular application.

Materials:

  • This compound (DGS)

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DSPE-PEG(2000) (optional, for stealth properties)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DGS, DOPE, cholesterol, and DSPE-PEG(2000) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (e.g., a starting point could be DOPE:DGS at a 4:1 to 2:1 molar ratio with 30-40 mol% cholesterol). b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. c. A thin, uniform lipid film should form on the inner surface of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. b. The hydration process should be carried out at a temperature above the lipid phase transition temperature with gentle agitation (e.g., vortexing or swirling) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion. b. Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear. This method may result in a broader size distribution. c. Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). Extrusion generally produces a more homogenous population of liposomes.

  • Purification: a. Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

In Vitro pH-Triggered Drug Release Assay

This protocol outlines a method to assess the pH-dependent release of a drug from DGS-containing liposomes.

Materials:

  • Drug-loaded DGS liposomes

  • Release buffers with different pH values (e.g., PBS at pH 7.4 and an acetate (B1210297) or citrate (B86180) buffer at pH 5.5)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • A method for quantifying the released drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC)

Procedure:

  • Place a known concentration of the drug-loaded liposome (B1194612) suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release buffer (e.g., pH 7.4 or pH 5.5) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.

  • Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point for each pH condition.

  • Plot the cumulative drug release (%) versus time to obtain the release profiles at different pH values.

Visualizations of Key Processes

Liposome Preparation via Thin-Film Hydration

Liposome_Preparation cluster_prep Liposome Preparation Workflow lipids DGS, DOPE, Cholesterol, DSPE-PEG in Organic Solvent film Thin Lipid Film lipids->film Evaporation hydration Hydration with Aqueous Buffer (Drug) film->hydration Rehydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sizing Size Reduction (Extrusion/Sonication) mlv->sizing luv Unilamellar Vesicles (LUVs) sizing->luv purification Purification (Removal of free drug) luv->purification final_product Drug-Loaded pH-Sensitive Liposomes purification->final_product

Caption: Workflow for the preparation of DGS-containing liposomes.

Mechanism of pH-Triggered Intracellular Drug Release

Drug_Release_Mechanism cluster_cellular Cellular Environment cluster_inside_cell liposome_outside Liposome (pH 7.4) endocytosis Endocytosis liposome_outside->endocytosis endosome Endosome (pH 5.0-6.5) cell Cancer Cell endocytosis->cell drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: pH-triggered drug release from a DGS-liposome in a cancer cell.

Conclusion

This compound is a valuable excipient for the development of pH-responsive drug delivery systems. Its ability to trigger the release of therapeutic payloads in response to acidic environments offers a promising strategy for enhancing the efficacy and reducing the side effects of various treatments. This guide has provided a comprehensive overview of the structure, function, and application of DGS, along with practical information for its implementation in a research and development setting. Further optimization of DGS-based formulations will continue to advance the field of targeted drug delivery.

References

An In-depth Technical Guide to the Anionic Properties of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic phospholipid that has garnered significant interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). Its unique pH-responsive nature, conferred by the succinate (B1194679) headgroup, allows for the intelligent design of delivery systems that can selectively release their payload in the acidic microenvironments characteristic of tumors and endosomes. This technical guide provides a comprehensive overview of the core anionic properties of DOGS, detailing its physicochemical characteristics, experimental protocols for formulation and characterization, and its role in mediating cellular uptake and endosomal escape.

Physicochemical Properties of this compound

DOGS is characterized by its di-oleoyl lipid tails, which provide fluidity to the lipid bilayer, and a succinate headgroup that imparts a pH-sensitive anionic charge.

pH-Dependent Charge Behavior

The anionic character of DOGS is primarily governed by the ionization state of its succinate headgroup. Succinic acid is a dicarboxylic acid with two pKa values. In an aqueous environment, these pKa values are approximately 4.2 and 5.6. The first pKa corresponds to the deprotonation of one of the carboxylic acid groups, resulting in a monovalent anion. The second pKa corresponds to the deprotonation of the second carboxylic acid group, leading to a divalent anion.

This pH-dependent ionization is the cornerstone of the utility of DOGS in drug delivery. At physiological pH (around 7.4), the succinate headgroup is predominantly in its deprotonated, negatively charged state. This anionic surface can prevent non-specific interactions with negatively charged cell membranes and serum proteins, potentially prolonging circulation time. However, in the acidic environment of a tumor (pH ~6.5) or within an endosome (pH 5.0-6.5), the succinate headgroup becomes protonated. This charge neutralization or even a shift towards a less negative state can trigger fusogenic events with the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific values, such as zeta potential and particle size, are highly dependent on the full liposomal formulation and the experimental conditions.

PropertyValueConditions
Molecular Weight 721.06 g/mol -
pKa₁ of Succinate Headgroup ~4.2Aqueous solution
pKa₂ of Succinate Headgroup ~5.6Aqueous solution
Zeta Potential Highly NegativepH 7.4
Near Neutral or Less NegativepH 5.0 - 6.5
Particle Size Dependent on formulation and preparation methodTypically 100-200 nm for LUVs

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of liposomes containing this compound.

Preparation of DOGS-Containing Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a common and reliable technique for producing unilamellar liposomes with a defined size.[1][2][3]

Materials:

  • This compound (DOGS)

  • Co-lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), cholesterol)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) at the desired pH)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOGS and any co-lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask. The molar ratio of lipids should be carefully chosen based on the desired properties of the liposomes.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids to evaporate the organic solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion and reduce the size of the aggregates.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (typically 11-21 passes). This process forces the liposomes through the pores of the membrane, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Characterization of DOGS-Containing Liposomes

2.2.1. Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution and PDI of nanoparticles in suspension.[1]

Procedure:

  • Dilute a small aliquot of the liposome (B1194612) suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and PDI using a DLS instrument. The PDI value provides an indication of the homogeneity of the liposome population, with values below 0.2 generally considered to be monodisperse.[5]

2.2.2. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of their stability in suspension.[5][6][7]

Procedure:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.

  • Adjust the pH of the diluted sample to the desired value using dilute HCl or NaOH.

  • Inject the sample into a zeta potential measurement cell.

  • Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated by the instrument's software. Measurements should be performed at various pH values to characterize the pH-responsive nature of the DOGS-containing liposomes.

2.2.3. pH-Triggered Drug Release Assay

This assay is used to evaluate the ability of DOGS-containing liposomes to release an encapsulated drug in response to a decrease in pH.

Materials:

  • Drug-loaded DOGS liposomes

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Buffers at different pH values (e.g., pH 7.4 and pH 5.5)

  • A method for quantifying the released drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy)

Procedure:

  • Encapsulate a model drug (e.g., doxorubicin, calcein) within the DOGS liposomes during the hydration step.

  • Remove any unencapsulated drug by a suitable method such as size exclusion chromatography or dialysis.

  • Place a known amount of the drug-loaded liposomes into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer at the desired pH (e.g., pH 7.4 or pH 5.5) and temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer at each time point.

  • Plot the cumulative percentage of drug released as a function of time for each pH condition. A significantly higher release rate at the lower pH will demonstrate the pH-responsive nature of the formulation.[8][9]

Role in Cellular Interactions and Drug Delivery

The anionic and pH-responsive properties of DOGS play a crucial role in the interaction of liposomes with cells and the subsequent intracellular delivery of their cargo.

Cellular Uptake and Endosomal Escape

At physiological pH, the negative charge of DOGS-containing liposomes can reduce non-specific binding to the negatively charged cell surface. However, upon reaching the slightly acidic tumor microenvironment, a partial neutralization of the surface charge can enhance tumor cell uptake.

Once internalized by endocytosis, the liposomes are trafficked into endosomes, where the pH progressively drops. This acidic environment triggers the protonation of the succinate headgroup of DOGS. This charge neutralization is believed to induce a conformational change in the lipid, promoting the fusion of the liposomal membrane with the endosomal membrane.[10][] This fusion event allows the encapsulated therapeutic agent to escape the endosome and enter the cytoplasm, where it can reach its target of action.[12][13] This mechanism of endosomal escape is a critical step for the efficacy of many drug delivery systems.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid Dissolution (DOGS + Co-lipids in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, >Tc) B->C D 4. Sonication C->D E 5. Extrusion (100 nm membrane) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (pH Titration) E->G H Drug Release (Dialysis @ pH 7.4 & 5.5) E->H

Caption: Workflow for the preparation and characterization of DOGS-containing liposomes.

Cellular Uptake and Endosomal Escape Pathway

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP DOGS Liposome (Anionic Surface) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm (Drug Action) LateEndosome->Cytoplasm Endosomal Escape (Membrane Fusion)

Caption: Cellular uptake and endosomal escape of a DOGS-containing liposome.

Conclusion

This compound is a valuable tool for the development of advanced drug delivery systems. Its well-defined anionic properties and, most notably, its pH-responsiveness, enable the formulation of lipid nanoparticles that can be engineered to release their therapeutic payload in a targeted manner. A thorough understanding of its physicochemical characteristics and the application of robust experimental protocols for formulation and characterization are essential for harnessing the full potential of DOGS in the development of novel and effective therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area.

References

1,2-Dioleoyl-sn-glycero-3-succinate critical micelle concentration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Self-Assembly of 1,2-Dioleoyl-sn-glycero-3-succinate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DOGS), with a focus on its self-assembly properties, particularly the concept of the critical micelle concentration (CMC). While a definitive CMC value for DOGS is not extensively reported in peer-reviewed literature, this document details the methodologies for its empirical determination and discusses the molecular characteristics that influence its aggregation behavior.

Executive Summary

This compound is an anionic, pH-responsive phospholipid derivative increasingly utilized in nanomedicine for drug and gene delivery systems.[] Its structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts unique properties that make it a valuable component in liposomal formulations.[] This guide summarizes the known physicochemical properties of DOGS, provides detailed experimental protocols for determining its CMC, and offers insights into its role in advanced delivery systems.

Physicochemical Properties of this compound

The unique amphiphilic nature of DOGS, with a bulky hydrophobic tail region and a charged, pH-sensitive headgroup, governs its behavior in aqueous solutions. These properties are crucial for its application in forming lipid bilayers and other nanostructures. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₇₆O₈[2]
Molecular Weight 721.06 g/mol []
IUPAC Name 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid[]
Appearance White Solid / Light yellow liquid[][3]
Purity >98%[]
Functional Group Acid[4]
Charge Anionic (net negative charge)[]
Key Feature pH-responsive due to the succinate headgroup[][4]
Solubility Soluble in chloroform, methanol, and ethanol[3]
Storage Store at -20°C[]

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[5] For lipids like DOGS, which have a diacyl structure, the formation of classical spherical micelles is less common than the formation of bilayers (liposomes). The molecular geometry (large hydrophobic volume relative to the headgroup area) favors lamellar structures. Consequently, a classical CMC value is not always applicable or readily determined. However, understanding the concentration at which self-assembly occurs is critical for formulation science.

While a specific CMC value for DOGS is not found in the reviewed literature, the following sections detail the standard experimental protocols used to determine the CMC for amphiphilic molecules.

Experimental Protocols for CMC Determination

Several methods can be employed to empirically determine the CMC of a surfactant or lipid. The underlying principle involves plotting a physical property of the solution against the logarithm of the lipid concentration and identifying the inflection point, which corresponds to the CMC.[5][6]

Surface Tension Measurement

This is a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[5]

Protocol:

  • Prepare a series of aqueous solutions of DOGS with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension (γ) as a function of the logarithm of the DOGS concentration (log C).

  • The CMC is the concentration at the point of inflection where the surface tension curve plateaus.[5]

Fluorescence Probe Spectroscopy

This sensitive method uses a fluorescent probe (e.g., pyrene (B120774), 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) that exhibits different fluorescent properties in polar (aqueous) versus non-polar (micelle core) environments.[7][8]

Protocol (using Pyrene):

  • Prepare a series of DOGS solutions at various concentrations in an appropriate buffer.

  • Add a small aliquot of a concentrated pyrene stock solution to each sample to achieve a final pyrene concentration in the micromolar range.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer.

  • Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio against the logarithm of the DOGS concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the hydrophobic micellar core.

  • The CMC is determined from the inflection point of this curve.[5]

Conductivity Measurement

This method is suitable for ionic surfactants like DOGS. The conductivity of the solution changes as surfactant monomers aggregate into micelles.[5]

Protocol:

  • Prepare a range of DOGS solutions of different concentrations.

  • Measure the specific conductance of each solution using a conductivity meter.

  • Plot the specific conductance against the DOGS concentration.

  • The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC. The change in slope occurs because the mobility of the charged species changes upon micelle formation.[5]

Visualized Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of experimental and logical flows.

G General Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Physical Measurement cluster_analysis Data Analysis prep_start Prepare Stock Solution of DOGS prep_series Create Serial Dilutions in Aqueous Buffer prep_start->prep_series prep_probe Add Probe (e.g., Pyrene) if using Fluorescence Method prep_series->prep_probe measure_st Surface Tension prep_series->measure_st Tensiometry measure_cd Conductivity prep_series->measure_cd Conductimetry measure_fl Fluorescence Intensity prep_probe->measure_fl Fluorescence Spectroscopy plot_data Plot Property vs. log(Concentration) measure_st->plot_data measure_fl->plot_data measure_cd->plot_data find_inflection Identify Inflection Point plot_data->find_inflection determine_cmc CMC Value Determined find_inflection->determine_cmc

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

G Amphiphilic Structure of DOGS cluster_structure cluster_properties head Succinate Headgroup glycerol Glycerol Backbone head->glycerol hydrophilic Hydrophilic (Water-Soluble) Anionic, pH-Sensitive head->hydrophilic tails Two Oleoyl Chains (Hydrophobic) glycerol->tails hydrophobic Hydrophobic (Lipid-Soluble) tails->hydrophobic

Caption: Diagram illustrating the distinct hydrophilic and hydrophobic regions of the DOGS molecule.

Applications in Drug Development

DOGS is a crucial component in modern lipid-based drug delivery systems. Its anionic nature is used to stabilize liposomes and modulate membrane surface charge.[] It is frequently combined with cationic lipids to improve the encapsulation efficiency of nucleic acids (like siRNA) and other charged molecules.[][9] The pH-responsive character of the succinate headgroup can be exploited to design "smart" nanoparticles that release their payload in the acidic environments characteristic of endosomes or tumor tissues.[] This property contributes to bilayer flexibility and fusogenicity, which are advantageous for triggered release mechanisms.[]

References

A Comprehensive Technical Guide to the Physical Characteristics of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-responsive lipid that has garnered significant attention in the fields of drug delivery and biomaterials.[] Its unique molecular structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts desirable properties for the formulation of advanced drug delivery systems, particularly liposomes.[] This technical guide provides an in-depth overview of the physical characteristics of DOGS, detailed experimental protocols for its characterization, and a visualization of its application in drug delivery.

Core Physical and Chemical Properties

This compound is structurally defined by a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. This structure gives it a net negative charge at physiological pH and the ability to respond to changes in the acidity of its environment.[]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C43H76O8[2][3]
Molecular Weight 721.06 g/mol [][3]
Appearance White to off-white solid or light yellow liquid[][2]
Solubility Soluble in chloroform (B151607), methanol, and ethanol[2]
Purity >98%[]
Storage Temperature -20°C[][2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of DOGS and its formulations. Below are protocols for key experiments relevant to this lipid.

Preparation of DOGS-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DOGS, which can be utilized for drug delivery studies.

Materials:

  • This compound (DOGS)

  • Other lipids (e.g., a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOGS and any other lipids in the chosen organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation under high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer, which may contain the drug to be encapsulated. The temperature of the hydration buffer should also be above the lipid phase transition temperature.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size using a lipid extruder.

Determination of Melting Point (General Protocol for Lipids)

While a specific melting point for DOGS is not documented, the following general capillary method can be used for its determination.

Materials:

  • DOGS sample

  • Capillary tubes

  • Melting point apparatus or a Thiele tube setup

  • Thermometer

Procedure:

  • Sample Preparation:

    • Introduce a small amount of the solid DOGS sample into a capillary tube and pack it down.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate.

    • Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This range represents the melting point.

Determination of Critical Micelle Concentration (CMC) (General Protocol for Surfactants)

The CMC is the concentration at which a surfactant begins to form micelles. For an amphiphilic molecule like DOGS, this is a key parameter. A common method for its determination is through fluorescence spectroscopy using a probe like pyrene (B120774).

Materials:

  • DOGS sample

  • Pyrene stock solution in a suitable solvent (e.g., acetone)

  • Aqueous buffer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of DOGS solutions in the aqueous buffer with varying concentrations.

    • Add a small aliquot of the pyrene stock solution to each DOGS solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.

    • Allow the solutions to equilibrate.

  • Fluorescence Measurement:

    • Excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm).

    • Record the emission spectra. Pyrene exhibits a change in the ratio of the intensities of its first and third vibronic peaks (I1/I3) depending on the polarity of its microenvironment.

  • Data Analysis:

    • Plot the I1/I3 ratio as a function of the DOGS concentration.

    • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Visualizations: Diagrams of Key Processes

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate critical experimental workflows and mechanisms.

Liposome_Preparation_Workflow cluster_step1 Step 1: Lipid Film Formation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Extrusion dissolve Dissolve DOGS and other lipids in organic solvent evaporate Evaporate solvent using a rotary evaporator dissolve->evaporate film Thin lipid film formation evaporate->film hydrate Hydrate lipid film with aqueous buffer (+ drug) film->hydrate mlv Formation of multilamellar vesicles (MLVs) hydrate->mlv extrude Extrude MLV suspension through membranes mlv->extrude luv Formation of unilamellar vesicles (LUVs) extrude->luv pH_Responsive_Drug_Release cluster_physiological Physiological pH (e.g., Bloodstream) cluster_acidic Acidic Environment (e.g., Tumor Microenvironment) liposome_stable Stable Liposome (DOGS headgroup ionized) drug_encapsulated Drug Encapsulated liposome_destabilized Destabilized Liposome (DOGS headgroup protonated) liposome_stable->liposome_destabilized pH Decrease drug_release Drug Release liposome_destabilized->drug_release

References

The Pivotal Role of Diacylglycerols in Membrane Dynamics: A Technical Guide to Fusion and Destabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DOGS) are critical lipid second messengers that transiently accumulate in cellular membranes, profoundly influencing their biophysical properties and triggering a cascade of signaling events. Beyond their well-established role in protein kinase C activation, DOGS are potent modulators of membrane architecture, playing a direct role in the fundamental processes of membrane fusion and destabilization. This technical guide provides an in-depth exploration of the mechanisms by which DOGS drive these events, offering a comprehensive overview of the quantitative biophysical effects, detailed experimental protocols for their study, and a visual representation of the associated signaling pathways and molecular processes. Understanding the multifaceted functions of DOGS is paramount for researchers in cell biology, biochemistry, and pharmacology, as it opens new avenues for therapeutic intervention in processes governed by membrane dynamics, including viral entry, neurotransmitter release, and intracellular trafficking.

Introduction

Diacylglycerols are transient, cone-shaped lipid molecules generated at cellular membranes, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2][3] While their role as signaling hubs is extensively documented, their direct impact on the physical structure of the lipid bilayer is equally significant. The unique molecular geometry of DOGS, with a small hydrophilic head group and two bulky acyl chains, prevents them from packing efficiently into a planar lipid bilayer. This inherent structural constraint leads to the induction of negative membrane curvature, a critical intermediate in the process of membrane fusion.[4][5] This guide will delve into the core biophysical principles of DOG-mediated membrane destabilization, present quantitative data on their effects, and provide detailed methodologies for their investigation.

Biophysical Impact of Diacylglycerols on Lipid Bilayers

The incorporation of DOGS into a phospholipid membrane triggers a series of predictable and quantifiable changes in the bilayer's properties. These alterations are fundamental to their ability to promote membrane fusion and destabilization.

Induction of Negative Curvature and Non-Lamellar Phases

The conical shape of DOGS favors the formation of inverted non-lamellar lipid phases, such as the hexagonal II (HII) phase.[6] This transition from a planar lamellar (Lα) phase to a curved HII phase is a hallmark of membrane destabilization and a key step in fusion. The presence of even small molar percentages of DOGS can significantly lower the temperature at which this transition occurs.[6][7]

Alteration of Membrane Packing and Hydration

DOGS increase the spacing between phospholipid headgroups, which in turn reduces the hydration of the bilayer surface.[4][8] This localized dehydration is a critical factor in overcoming the energy barrier for the close apposition and subsequent merger of two membranes.

Quantitative Effects of DOGS on Membrane Properties

The following tables summarize the quantitative data from various studies on the effects of diacylglycerols on the biophysical properties of lipid membranes.

ParameterLipid CompositionDOG Concentration (mol%)Observed EffectReference
Lamellar-to-Hexagonal (Lα-HII) Transition Temperature Egg Phosphatidylethanolamine (PE)~3Induces L-H transition at 37°C[7]
Egg Phosphatidylcholine (PC)~30Induces L-H transition at 37°C[7]
N-Monomethylated dioleoylphosphatidylethanolamine2Lowers TH by 15-20°C[9]
Bilayer Thickness POPC18.75Smaller than POPC/18.75% Cholesterol system[8]
Area per Lipid POPC18.75Larger than POPC/18.75% Cholesterol system[8]
Membrane Fusion Phosphatidylserine (B164497) (PS) vesiclesPhysiological concentrationsStimulated Ca2+-induced fusion[10]
Large unilamellar vesicles with 5-40% PINot specifiedIncreased rate and extent of vesicle fusion[11]

Signaling Pathways Involving Diacylglycerols

The generation of DOGS is a tightly regulated process, initiated by extracellular signals that activate membrane-bound enzymes. The subsequent accumulation of DOGS triggers downstream signaling cascades that are intimately linked to membrane trafficking events.

Phospholipase C-Mediated Production of DOGS

The primary pathway for agonist-induced DOG production is the hydrolysis of PIP2 by phospholipase C (PLC).[2][3] This reaction generates two second messengers: the membrane-bound DOG and the soluble inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium.

PLC_DAG_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DOG Diacylglycerol (DOG) PIP2->DOG Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C DOG->PKC Activates PKD Protein Kinase D DOG->PKD Recruits & Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates PKD->Downstream_Effectors Phosphorylates

Caption: PLC-mediated generation of DOGS and downstream signaling.

Downstream Effectors of DOGS in Membrane Trafficking

DOGS recruit and activate a host of cytosolic proteins, most notably Protein Kinase C (PKC) and Protein Kinase D (PKD).[12][13][14] These kinases then phosphorylate a variety of substrates that regulate different stages of membrane trafficking, including endocytosis, exocytosis, and transport from the Golgi apparatus.[15][16]

Experimental Protocols for Studying DOG-Mediated Membrane Fusion

Investigating the role of DOGS in membrane fusion requires robust and quantitative assays. The following protocols describe common fluorescence-based methods for monitoring the mixing of lipids and aqueous contents between vesicle populations.

Lipid-Mixing Assay using FRET

This assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between two lipid-conjugated fluorophores, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same vesicle population. Fusion with an unlabeled vesicle population leads to a dilution of the probes and a decrease in FRET efficiency, which can be monitored as an increase in donor fluorescence.[17][18]

Experimental Workflow:

Lipid_Mixing_FRET_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay Prepare_Labeled_Vesicles Prepare Labeled Vesicles (with NBD-PE and Rho-PE) Mix_Vesicles Mix Labeled and Unlabeled Vesicles Prepare_Labeled_Vesicles->Mix_Vesicles Prepare_Unlabeled_Vesicles Prepare Unlabeled Vesicles Prepare_Unlabeled_Vesicles->Mix_Vesicles Induce_Fusion Induce Fusion (e.g., add Ca2+, DOGS) Mix_Vesicles->Induce_Fusion Monitor_Fluorescence Monitor NBD Fluorescence (Increase indicates fusion) Induce_Fusion->Monitor_Fluorescence

Caption: Workflow for a FRET-based lipid-mixing assay.

Detailed Methodology:

  • Preparation of Labeled Vesicles:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired phospholipids (B1166683) (e.g., POPC, POPS) and the FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Preparation of Unlabeled Vesicles:

    • Follow the same procedure as for labeled vesicles but omit the fluorescently labeled lipids.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled vesicle populations at a desired ratio (e.g., 1:9).

    • Record the baseline fluorescence of the NBD donor (excitation ~465 nm, emission ~530 nm).

    • Initiate fusion by adding the fusogen (e.g., a solution of DOG in ethanol, or Ca2+).

    • Continuously monitor the increase in NBD fluorescence over time. The initial rate of fluorescence increase is proportional to the initial rate of fusion.

Content-Mixing Assay

To confirm that full fusion and not just hemifusion (outer leaflet mixing) has occurred, a content-mixing assay is employed. A common method involves encapsulating a fluorophore and a quencher in separate vesicle populations. Fusion leads to the mixing of the aqueous contents and quenching of the fluorophore's signal.

Experimental Workflow:

Content_Mixing_Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay Prepare_Fluorophore_Vesicles Prepare Vesicles with Encapsulated Fluorophore Mix_Vesicles Mix Fluorophore and Quencher Vesicles Prepare_Fluorophore_Vesicles->Mix_Vesicles Prepare_Quencher_Vesicles Prepare Vesicles with Encapsulated Quencher Prepare_Quencher_Vesicles->Mix_Vesicles Induce_Fusion Induce Fusion (e.g., add Ca2+, DOGS) Mix_Vesicles->Induce_Fusion Monitor_Fluorescence Monitor Fluorescence (Decrease indicates content mixing) Induce_Fusion->Monitor_Fluorescence

Caption: Workflow for a content-mixing assay.

Detailed Methodology:

  • Vesicle Preparation:

    • Prepare two separate lipid films as described above.

    • Hydrate one lipid film with a buffer containing a fluorophore (e.g., calcein (B42510) at a non-quenching concentration).

    • Hydrate the second lipid film with a buffer containing a quencher (e.g., CoCl2).

    • Form LUVs from both preparations by extrusion.

    • Remove unencapsulated fluorophore and quencher by gel filtration chromatography.

  • Fusion Assay:

    • Mix the two vesicle populations in a fluorometer cuvette.

    • Record the baseline fluorescence of the encapsulated fluorophore.

    • Initiate fusion by adding the fusogen.

    • Monitor the decrease in fluorescence as the quencher enters the fluorophore-containing vesicles.

Molecular Mechanism of DOG-Mediated Membrane Fusion

The pro-fusogenic activity of DOGS is attributed to their ability to lower the energy barriers of the intermediate steps in the fusion pathway. The "stalk" hypothesis of membrane fusion posits that the initial merger of two membranes occurs through a localized, highly curved lipidic structure.

Logical Relationship Diagram:

DOG_Fusion_Mechanism DOG_Accumulation DOG Accumulation in Outer Leaflets Negative_Curvature Induction of Negative Monolayer Curvature DOG_Accumulation->Negative_Curvature Dehydration Bilayer Surface Dehydration DOG_Accumulation->Dehydration Stalk_Formation Lowered Energy for 'Stalk' Formation Negative_Curvature->Stalk_Formation Dehydration->Stalk_Formation Hemifusion_Diaphragm Hemifusion Diaphragm Formation Stalk_Formation->Hemifusion_Diaphragm Fusion_Pore Fusion Pore Opening Hemifusion_Diaphragm->Fusion_Pore

Caption: Proposed mechanism of DOG-mediated membrane fusion.

The accumulation of DOGS in the contacting leaflets of two apposed membranes creates localized stress due to their conical shape. This stress is relieved by the formation of a "stalk," an intermediate structure where the outer leaflets have merged, but the inner leaflets remain distinct. This stalk can then expand into a hemifusion diaphragm, and subsequent rupture of this diaphragm leads to the formation of a fusion pore and the complete merger of the two membranes.[6]

Conclusion and Future Directions

Diacylglycerols are not merely passive signaling molecules but are active participants in reshaping cellular membranes. Their ability to induce negative curvature, dehydrate the bilayer surface, and promote the formation of non-lamellar phases makes them potent fusogens. The quantitative data and experimental protocols presented in this guide provide a framework for investigating the intricate roles of DOGS in membrane dynamics. For drug development professionals, understanding how to modulate local DOG concentrations or mimic their biophysical effects offers exciting possibilities for controlling cellular processes such as viral entry, exocytosis, and intracellular vesicle transport. Future research will likely focus on the interplay between DOGS and specific fusion proteins, such as SNAREs, and the development of high-resolution techniques to visualize the transient lipidic intermediates promoted by these fascinating molecules.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Among the various types of liposomes, pH-sensitive formulations have garnered significant attention for their ability to trigger drug release in the acidic microenvironments characteristic of tumors or within cellular endosomes. 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic lipid that imparts pH sensitivity to liposomal membranes. At physiological pH (7.4), the succinyl headgroup of DGS is deprotonated and negatively charged, contributing to a stable liposomal structure. However, in acidic conditions (pH < 6.5), the succinyl group becomes protonated. This neutralizes the charge and disrupts the electrostatic balance within the lipid bilayer, leading to membrane destabilization and the release of the encapsulated cargo.[1][2]

These application notes provide a detailed protocol for the preparation of DGS-containing pH-sensitive liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and effectiveness in producing unilamellar vesicles of a controlled size.[3][4][5]

Materials and Equipment

A comprehensive list of materials and equipment required for the preparation and characterization of DGS liposomes is provided in the table below.

CategoryItem
Lipids This compound (DGS)
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
Cholesterol (membrane stabilizer)
DSPE-PEG2000 (for PEGylation, optional for increased circulation time)
Solvents Chloroform, HPLC grade
Methanol, HPLC grade
Buffers & Media Phosphate-Buffered Saline (PBS), pH 7.4
HEPES buffer
Deionized water
Equipment Rotary evaporator
Water bath
Round-bottom flasks (50-100 mL)
Glass vials with Teflon-lined caps
Glass syringes
Nitrogen or Argon gas cylinder with a gentle stream regulator
Vacuum pump
Sonicator (bath or probe type)
Mini-extruder
Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)
Filter supports for the extruder
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis
Zetasizer for zeta potential measurement
Spectrofluorometer for drug release assays
Dialysis tubing (if required for purification)

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol details the step-by-step procedure for preparing DGS-containing liposomes.

  • Lipid Film Formation:

    • Dissolve the desired amounts of DGS, DOPE, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.[6][7] A common molar ratio for pH-sensitive liposomes is DOPE:DGS at approximately a 6:4 ratio. Cholesterol is often included at 30-50 mol%.

    • Thoroughly mix the lipids in the organic solvent.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45°C).[7] This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours.[8]

  • Hydration of the Lipid Film:

    • Hydrate the dry lipid film with an appropriate aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

    • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.[9]

  • Vesicle Size Reduction (Homogenization):

    • To produce smaller, more uniform liposomes, the MLV suspension needs to be downsized. This can be achieved through:

      • Sonication: Bath sonicate the liposome (B1194612) suspension for 5-10 minutes.[8][9] This will result in the formation of small unilamellar vesicles (SUVs).

      • Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 3-5) freeze-thaw cycles using liquid nitrogen and a warm water bath.[10] This can help to increase the encapsulation efficiency.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., starting with a 200 nm membrane, followed by a 100 nm membrane for a more uniform size distribution).[10][11]

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Load the liposome suspension into a glass syringe and pass it through the extruder a sufficient number of times (e.g., 11-21 passes) to obtain a homogenous population of large unilamellar vesicles (LUVs).[12]

  • Purification (Optional):

    • To remove any unencapsulated drug or other materials, the liposome suspension can be purified using methods such as dialysis or size exclusion chromatography.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the preparation of DGS liposomes.

ParameterTypical Value/Range
Lipid Composition (molar ratio) DOPE:DGS:Cholesterol (e.g., 5.7:3.8:4.0)[6]
Total Lipid Concentration 10-20 mg/mL
Solvent for Lipid Dissolution Chloroform:Methanol (2:1 or 9:1 v/v)[6]
Hydration Buffer PBS, pH 7.4
Extrusion Membrane Pore Size 100 nm or 200 nm
Number of Extrusion Passes 11-21
Expected Liposome Size 100-150 nm (after extrusion)
Expected Polydispersity Index (PDI) < 0.2
pH for Triggered Release pH < 6.5

Visualizations

Diagram 1: Experimental Workflow for DGS Liposome Preparation

Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_characterization Characterization & Use dissolve 1. Dissolve Lipids (DGS, DOPE, Cholesterol) in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry hydrate 4. Hydration with Aqueous Buffer (pH 7.4) dry->hydrate Lipid Film sonicate 5. Sonication/ Freeze-Thaw hydrate->sonicate extrude 6. Extrusion (e.g., 100 nm membrane) sonicate->extrude characterize 7. Characterization (Size, PDI, Zeta Potential) extrude->characterize DGS Liposomes application 8. Application (Drug Delivery Studies) characterize->application pH_Mechanism cluster_stable Physiological pH (7.4) cluster_unstable Acidic Environment (pH < 6.5) stable_lipo Stable Liposome headgroup_stable DGS Headgroup: Deprotonated (COO-) unstable_lipo Destabilized Liposome stable_lipo->unstable_lipo  pH Decrease   headgroup_unstable DGS Headgroup: Protonated (COOH) release Drug Release unstable_lipo->release

References

Application Notes and Protocols: Formulation of pH-Sensitive Liposomes Using DOGS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated payload in response to a drop in pH. This characteristic makes them particularly useful for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes. This document provides detailed application notes and protocols for the formulation of pH-sensitive liposomes utilizing the cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DOGS).

DOGS is an ionizable cationic lipid that remains neutral at physiological pH (around 7.4) but becomes positively charged in acidic conditions. This protonation of the tertiary amine headgroup of DOGS is the key to its pH-sensitive behavior. The change in charge can lead to destabilization of the liposomal membrane, facilitating the release of encapsulated therapeutic agents. When co-formulated with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which has a tendency to form non-bilayer structures, the protonation of DOGS can trigger a phase transition, further enhancing the release of the liposomal contents.

These application notes will guide researchers through the process of preparing and characterizing DOGS-based pH-sensitive liposomes.

Mechanism of pH-Sensitivity with DOGS

The pH-responsive nature of DOGS-containing liposomes is predicated on the protonation of the dimethylamino headgroup of the DOGS lipid in an acidic environment. At neutral pH, the DOGS lipid is largely uncharged, allowing for the formation of a stable liposomal bilayer. However, as the surrounding pH drops below the pKa of the DOGS lipid (approximately 5.59-6.6), the tertiary amine becomes protonated, imparting a positive charge to the lipid headgroup.[1][2] This alteration in charge can induce electrostatic repulsion between adjacent lipid molecules, leading to instability and increased permeability of the liposomal membrane, and ultimately, the release of the encapsulated cargo.

The inclusion of a helper lipid such as DOPE can further augment the pH-sensitivity. DOPE is a cone-shaped lipid that favors the formation of an inverted hexagonal (HII) phase, which is not conducive to a stable bilayer structure.[3] At neutral pH, other lipids in the formulation, like a phosphatidylcholine (PC) or cholesterol, can stabilize DOPE in a bilayer configuration. However, upon acidification and the subsequent protonation of DOGS, the resulting electrostatic repulsion and structural changes can trigger the transition of DOPE to its preferred HII phase, leading to a more profound destabilization of the liposome (B1194612) and rapid release of its contents.[3]

Materials and Equipment

Lipids and Reagents
  • 1,2-dioleoyl-3-dimethylammonium-propane (DOGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate (B86180) buffer, pH 5.5

  • Drug to be encapsulated (e.g., Doxorubicin, siRNA)

  • Reagents for quantification of encapsulated drug

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer or Fluorometer for drug quantification

  • Dialysis tubing (for in vitro release studies)

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of DOGS:DOPE-based pH-sensitive liposomes using the well-established thin-film hydration method followed by extrusion for size homogenization.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DOGS, DOPE, and any other lipid components (e.g., cholesterol) in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v). A common molar ratio to start with is 1:1 for DOGS:DOPE.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-45°C) to evaporate the organic solvent.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with an aqueous buffer of choice. For passive loading of a hydrophilic drug, the drug should be dissolved in this hydration buffer. For remote loading, a buffer creating a pH or ion gradient is used (e.g., ammonium (B1175870) sulfate (B86663) solution). The hydration should be performed at a temperature above the lipid phase transition temperature.

    • Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • To aid in the dispersion and reduce the size of the MLVs, the suspension can be briefly sonicated in a bath sonicator.

  • Extrusion for Size Homogenization:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Characterization of Liposomes

a) Particle Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the liposome suspension in the desired buffer (e.g., PBS pH 7.4 and citrate buffer pH 5.5).

  • Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential to determine the surface charge of the liposomes at different pH values.

b) Encapsulation Efficiency (EE%) Determination:

  • The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

  • Separate the liposomes from the unencapsulated drug using a suitable method like size exclusion chromatography or ultracentrifugation.

  • Quantify the amount of drug in the liposomal fraction. This can be done by first lysing the liposomes with a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.

  • The drug concentration is then measured using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

c) In Vitro Drug Release Study:

  • Place a known amount of the purified liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and citrate buffer at pH 5.5) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Data Presentation

The following tables summarize typical quantitative data for pH-sensitive liposomes. Note that the specific values can vary depending on the exact lipid composition, drug, and preparation method.

Table 1: Physicochemical Properties of pH-Sensitive Liposomes

Formulation (Molar Ratio)pHMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOGS:DOPE (1:1)7.4~120< 0.2Near neutral to slightly positive
DOGS:DOPE (1:1)5.5~125< 0.2Significantly Positive
DOPE:CHEMS (4:6)7.4160-170< 0.2Negative
DOPE:CHEMS (4:6)5.5160-170< 0.2Less Negative/Neutral

Data is illustrative and based on typical values found in the literature for similar pH-sensitive systems.[3]

Table 2: Encapsulation Efficiency and Drug Release

FormulationEncapsulated DrugEncapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
DOGS-based liposomesDoxorubicin> 80%< 20%> 80%
DOPE:CHEMS-basedDoxorubicin~90%< 10%~90% (in 6h)

Data is illustrative and based on typical values found in the literature for similar pH-sensitive systems.[4][5]

Visualizations

Workflow for pH-Sensitive Liposome Formulation

G cluster_prep Lipid Film Preparation cluster_form Liposome Formation cluster_char Characterization dissolve Dissolve Lipids (DOGS, DOPE, etc.) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate Lipid Film (Aqueous Buffer +/- Drug) evaporate->hydrate extrude Extrude (e.g., 100 nm membrane) hydrate->extrude size_zeta Size & Zeta Potential (DLS) extrude->size_zeta ee Encapsulation Efficiency extrude->ee release In Vitro Release extrude->release G cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.5) liposome_stable Stable Liposome (Drug Encapsulated) protonation Protonation of DOGS (Becomes Positively Charged) liposome_stable->protonation pH drop liposome_destabilized Destabilized Liposome (Drug Release) protonation->liposome_destabilized

References

Application Notes and Protocols for siRNA Delivery Using 1,2-Dioleoyl-sn-glycero-3-succinate (DGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is largely dependent on the development of safe and effective delivery systems. Lipid-based nanoparticles (LNPs) are a leading platform for siRNA delivery, offering protection from degradation, targeted delivery, and facilitation of cellular uptake. 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic phospholipid that can be a key component in the formulation of LNPs for nucleic acid delivery.[] Its succinate (B1194679) headgroup provides a negative charge, which can be utilized to form stable complexes with siRNA, often in conjunction with cationic lipids or ions, and can contribute to the pH-responsive properties of the nanoparticle, aiding in endosomal escape.[]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro application of DGS-containing nanoparticles for siRNA delivery. While direct and extensive quantitative data for DGS-based siRNA delivery are limited in publicly available literature, this document leverages data from analogous anionic lipid systems to provide researchers with a robust framework for developing their own DGS-based siRNA delivery vehicles.

Data Presentation

The following tables summarize typical characterization and efficacy data for anionic lipid-based siRNA delivery systems. The data presented here is based on studies using a similar anionic lipid, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), in combination with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and calcium ions for siRNA complexation.[2] These values should be considered as a benchmark for the development and optimization of DGS-containing formulations.

Table 1: Physicochemical Characterization of Anionic Lipoplexes [2]

Formulation ParameterValue
Lipid Composition (m/m)40:60 (DOPG/DOPE)
Calcium Concentration2.4 mM
siRNA Concentration10 nM
Particle Size (diameter)324.2 ± 19.6 nm
Zeta Potential-22.9 ± 0.1 mV
Encapsulation Efficiency98.5 ± 1.4%

Table 2: In Vitro Gene Silencing Efficiency [2]

Cell LineTarget GeneKnockdown Efficiency
Breast Cancer CellseGFP~70%

Table 3: Cytotoxicity Profile [2]

FormulationCell Viability AssayIC50 Value
Anionic Lipoplexes (DOPG/DOPE)MTT Assay> 10^7 µg/mL
Cationic Lipoplexes (Lipofectamine 2000)MTT Assay22.9 µg/mL

Experimental Protocols

Protocol 1: Formulation of DGS-based Lipid Nanoparticles for siRNA Delivery

This protocol describes the preparation of anionic liposomes containing DGS and a helper lipid, followed by complexation with siRNA using calcium ions.

Materials:

  • This compound (DGS)

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • siRNA (targeting the gene of interest and a non-targeting control)

  • Calcium Chloride (CaCl₂) solution

  • Nuclease-free water

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DGS and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 40:60 DGS:DOPE).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sonication and Extrusion:

    • Subject the MLV suspension to probe or bath sonication to reduce the size of the vesicles.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

  • siRNA Complexation:

    • Dilute the siRNA stock solution to the desired concentration in nuclease-free water.

    • In a separate tube, mix the prepared anionic liposome suspension with the siRNA solution.

    • Add CaCl₂ solution to the liposome-siRNA mixture to a final desired calcium concentration (e.g., 2.4 mM) and gently mix.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of anionic lipoplexes.

Protocol 2: Characterization of DGS-siRNA Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the prepared DGS-siRNA lipoplexes in nuclease-free water.

  • Measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency:

  • Use a fluorescently labeled siRNA or an RNA quantification assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the intact lipoplexes.

  • Measure the fluorescence after lysing the lipoplexes with a detergent (e.g., 0.5% Triton X-100) to determine the total siRNA amount.

  • The encapsulation efficiency is calculated as: (1 - (Fluorescence of intact lipoplexes / Fluorescence of lysed lipoplexes)) * 100%.

Protocol 3: In Vitro Transfection and Gene Knockdown Assessment

Materials:

  • Target cells cultured in appropriate medium

  • DGS-siRNA lipoplexes

  • Non-targeting control siRNA lipoplexes

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction

  • Reagents for quantitative real-time PCR (qRT-PCR)

  • Lysis buffer and reagents for protein quantification (e.g., Western blot)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh medium.

    • Add the DGS-siRNA lipoplexes and control lipoplexes to the cells at the desired final siRNA concentration (e.g., 10 nM).

    • Incubate the cells for 24-72 hours.

  • Assessment of Gene Knockdown:

    • mRNA Level (qRT-PCR):

      • After the incubation period, wash the cells with PBS and lyse them to extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the target mRNA levels using qRT-PCR, normalizing to a housekeeping gene.

    • Protein Level (Western Blot):

      • Lyse the cells and quantify the total protein concentration.

      • Separate the proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with antibodies against the target protein and a loading control.

      • Quantify the protein bands to determine the extent of knockdown.

Protocol 4: Cytotoxicity Assay

Materials:

  • Target cells

  • DGS-siRNA lipoplexes

  • Cell viability assay reagent (e.g., MTT, XTT, or PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the DGS-siRNA lipoplexes.

  • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After the desired incubation period (e.g., 24-72 hours), add the cell viability reagent to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value if applicable.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Lipid Film\nHydration Lipid Film Hydration Sonication &\nExtrusion Sonication & Extrusion Lipid Film\nHydration->Sonication &\nExtrusion siRNA\nComplexation siRNA Complexation Sonication &\nExtrusion->siRNA\nComplexation Particle Size\n(DLS) Particle Size (DLS) siRNA\nComplexation->Particle Size\n(DLS) Zeta Potential\n(DLS) Zeta Potential (DLS) siRNA\nComplexation->Zeta Potential\n(DLS) Encapsulation\nEfficiency Encapsulation Efficiency siRNA\nComplexation->Encapsulation\nEfficiency Cell\nTransfection Cell Transfection siRNA\nComplexation->Cell\nTransfection Gene Knockdown\n(qPCR/Western) Gene Knockdown (qPCR/Western) Cell\nTransfection->Gene Knockdown\n(qPCR/Western) Cytotoxicity\n(MTT Assay) Cytotoxicity (MTT Assay) Cell\nTransfection->Cytotoxicity\n(MTT Assay)

Caption: Experimental workflow for DGS-siRNA nanoparticle delivery.

signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & Release cluster_silencing Gene Silencing LNP DGS-siRNA Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape siRNA_Release siRNA Release Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Protein_Downregulation Protein Downregulation mRNA_Cleavage->Protein_Downregulation

Caption: Proposed mechanism of DGS-siRNA nanoparticle action.

References

Application Notes and Protocols for DOG-IM4-Based Lipid Nanoparticles for mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by the development of lipid nanoparticle (LNP) technology. Among the various components of LNPs, the ionizable lipid is critical for both the encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. DOG-IM4 is a novel, imidazole-modified ionizable lipid featuring a dioleoyl lipid tail, which has demonstrated significant promise in the formulation of stable and effective mRNA-LNP vaccines.[1][2] These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of DOG-IM4-based LNPs for mRNA encapsulation.

Data Presentation

Table 1: Physicochemical Characteristics of DOG-IM4 LNPs compared to other formulations.
LNP FormulationIonizable LipidSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Apparent pKa
DOG-IM4 LNP DOG-IM4~130< 0.2-13.9~75%5.6[3]
MC3 LNP DLin-MC3-DMA114.0 ± 2.00.08Not specified956.2 - 6.5
L319 LNP L319~130Not specified-13.9~100%6.2 - 6.5[2]
Table 2: In Vivo Performance and Stability of DOG-IM4 LNPs vs. Comparator LNPs.
FeatureDOG-IM4 LNPL319 LNPMC3 LNP
In Vivo Bioactivity Retention (25 weeks at 4°C) >80% retained<20% retained<20% retained[4][5]
In Vivo Trafficking (Intramuscular Injection) Persists at the injection siteNot specifiedRapidly migrates to draining lymph nodes[6][7]
Inflammatory Response Lower induction of inflammatory cytokines (IL-1RA, IL-15, CCL-1, IL-6)Not specifiedHigher and faster induction of inflammatory cytokines[6][7]

Experimental Protocols

Formulation of DOG-IM4-mRNA LNPs via Microfluidic Mixing

This protocol describes the preparation of DOG-IM4-based LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • DOG-IM4 (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (phospholipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA transcript in 50 mM citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve DOG-IM4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[2]

    • The final total lipid concentration in the ethanol solution should be 20 mg/mL.[2]

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the mRNA transcript in 50 mM citrate buffer (pH 4.0) to a concentration of 0.265 mg/mL.[2]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[2]

    • Set the combined final flow rate to 4 mL/min.[2]

    • Initiate the mixing process to form the LNPs. The resulting solution will be a hydro-alcoholic suspension of LNPs.

  • Dialysis:

    • Immediately after formation, dialyze the LNP solution against 50 mM citrate buffer (pH 4.0) for at least 4 hours to remove ethanol.[2]

    • Subsequently, dialyze against PBS (pH 7.4) for 24 hours to exchange the buffer to a physiological pH.[2]

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.22 µm PES filter for sterilization.[2]

    • Store the LNPs at 4°C under a nitrogen atmosphere.[2]

Characterization of DOG-IM4-mRNA LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in 1x PBS.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.[1]

  • Perform measurements in triplicate.

b) Zeta Potential Measurement by Electrophoretic Light Scattering (ELS):

  • Dilute a small aliquot of the LNP suspension in 0.1x PBS to reduce ionic strength.[1]

  • Measure the zeta potential using an ELS instrument.

  • Perform measurements in triplicate.

c) mRNA Encapsulation Efficiency using RiboGreen Assay:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Prepare two sets of LNP samples. Dilute one set in TE buffer and the other in TE buffer containing 1% Triton X-100 to lyse the LNPs.

  • Add the RiboGreen reagent to all standard curve and LNP samples.

  • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the concentration of unencapsulated mRNA (from samples without Triton X-100) and the total mRNA concentration (from samples with Triton X-100) using the standard curve.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.[8][9]

In Vitro Transfection Efficiency Assay

This protocol assesses the ability of DOG-IM4-mRNA LNPs to transfect cells and mediate protein expression in vitro.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DOG-IM4-mRNA LNPs (encoding a reporter protein like luciferase or GFP)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight.

  • On the day of transfection, dilute the DOG-IM4-mRNA LNPs in complete cell culture medium to the desired final concentrations.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's protocol.[10]

  • If using a GFP reporter, visualize the GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formation cluster_purification Purification & Finalization cluster_characterization Quality Control Lipid_Ethanol Lipid Mix in Ethanol (DOG-IM4, DSPC, Chol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics mRNA_Aqueous mRNA in Citrate Buffer (pH 4.0) mRNA_Aqueous->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS ELS Zeta Potential (ELS) Sterilization->ELS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Sterilization->RiboGreen Final_LNP Final DOG-IM4-mRNA LNPs DLS->Final_LNP ELS->Final_LNP RiboGreen->Final_LNP

Caption: Workflow for DOG-IM4-mRNA LNP formulation and characterization.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment cluster_endocytosis Endocytosis cluster_escape Endosomal Escape LNP DOG-IM4 LNP (Neutral Charge) Endosome Early Endosome (pH ~6.0-6.5) LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome (pH ~5.0-6.0) DOG-IM4 Protonated (+) Endosome->Late_Endosome Maturation Membrane_Fusion Membrane Destabilization & Fusion Late_Endosome->Membrane_Fusion Cytoplasm Cytoplasm (mRNA Release) Membrane_Fusion->Cytoplasm mRNA Release Translation Protein Translation Cytoplasm->Translation

Caption: Cellular uptake and endosomal escape of DOG-IM4-mRNA LNPs.

References

Application Notes and Protocols: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) in Cationic Lipid Nanoparticles for Enhanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and plasmid DNA, remains a critical challenge in modern medicine. Cationic lipid-based nanoparticles (LNPs) have emerged as a leading platform for non-viral gene delivery, owing to their ability to encapsulate and protect nucleic acids and facilitate their entry into cells.[1] The inclusion of helper lipids is crucial for optimizing the stability, fusogenicity, and overall transfection efficiency of these formulations. 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic, pH-sensitive lipid that, when combined with cationic lipids, offers significant advantages for nucleic acid delivery.[] Its unique succinate (B1194679) headgroup can undergo protonation in the acidic environment of the endosome, promoting membrane destabilization and facilitating the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.[3][4]

These application notes provide a comprehensive overview of the use of DGS in combination with cationic lipids for the formulation of efficient nucleic acid delivery systems. Detailed protocols for nanoparticle formulation, characterization, and in vitro evaluation are presented, along with quantitative data to guide formulation optimization.

Data Presentation

The following tables summarize the typical physicochemical characteristics and in vitro performance of LNP formulations composed of a cationic lipid (e.g., DOTAP), a neutral helper lipid (e.g., DOPE or cholesterol), and varying molar ratios of DGS. While specific values can vary based on the exact lipids, nucleic acid cargo, and formulation process, these tables provide a representative overview for initial formulation design and optimization.

Table 1: Physicochemical Properties of DGS-Cationic Lipid Nanoparticles

Formulation IDCationic Lipid:DGS:Helper Lipid (Molar Ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LNP-DGS-1DOTAP:DGS:DOPE (1:0.5:1)185 ± 100.21 ± 0.03+35 ± 5
LNP-DGS-2DOTAP:DGS:DOPE (1:1:1)165 ± 120.18 ± 0.02+22 ± 4
LNP-DGS-3DOTAP:DGS:DOPE (1:2:1)150 ± 90.15 ± 0.04+10 ± 3
LNP-DGS-4DOTAP:DGS:Cholesterol (1:1:1)145 ± 110.19 ± 0.03+25 ± 6

*Data are presented as mean ± standard deviation and are representative of typical results. As cationic lipid concentrations increase, the particle size of LPHNSs decreased while their ζ-potential increased.[5]

Table 2: Encapsulation Efficiency and In Vitro Gene Silencing of DGS-Cationic Lipid Nanoparticles with siRNA

Formulation IDCationic Lipid:DGS:Helper Lipid (Molar Ratio)siRNA Encapsulation Efficiency (%)Gene Silencing Efficiency (%) (vs. control)
LNP-DGS-1DOTAP:DGS:DOPE (1:0.5:1)85 ± 565 ± 8
LNP-DGS-2DOTAP:DGS:DOPE (1:1:1)92 ± 480 ± 6
LNP-DGS-3DOTAP:DGS:DOPE (1:2:1)95 ± 375 ± 7
LNP-DGS-4DOTAP:DGS:Cholesterol (1:1:1)90 ± 670 ± 9

*Gene silencing efficiency was determined by measuring the downregulation of a target reporter gene (e.g., luciferase or GFP) 48 hours post-transfection in a relevant cell line. Results are presented as mean ± standard deviation. Liposomes containing 50% of DOPE induced a mRNA silencing of around 80%.[1]

Experimental Protocols

Protocol 1: Formulation of DGS-Cationic Lipid Nanoparticles by Thin-Film Hydration

This protocol describes the preparation of LNPs using the thin-film hydration method, a common and reliable technique for liposome (B1194612) formulation.[6][7]

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • This compound (DGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • Chloroform (B151607)

  • Nucleic acid (siRNA, mRNA, or pDNA) in RNase-free buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Hydration buffer (e.g., RNase-free water or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired molar ratios of DOTAP, DGS, and DOPE/Cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 37-40°C) to form a thin lipid film on the flask wall. c. Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the hydration buffer by gentle rotation. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). b. Incubate the mixture at a temperature above the lipid transition temperature for 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator until the solution becomes clear. b. Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Nucleic Acid Encapsulation: a. For passive loading, the nucleic acid can be included in the hydration buffer. b. For active loading (more efficient for charged molecules), incubate the pre-formed empty liposomes with the nucleic acid solution at a specific lipid-to-nucleic acid ratio (e.g., 10:1 w/w). The interaction is driven by electrostatics.

  • Purification: a. Remove unencapsulated nucleic acid by dialysis or size exclusion chromatography.

Protocol 2: Characterization of DGS-Cationic Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size and PDI are calculated from these fluctuations.

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry measures the velocity of charged particles in an electric field. The zeta potential is calculated from the electrophoretic mobility.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure accurate measurement.

    • Load the sample into a specialized zeta potential cuvette.

    • Measure the zeta potential using a DLS instrument with zeta potential measurement capabilities.

    • Perform measurements in triplicate and report the average values.

3. Encapsulation Efficiency Determination:

  • Principle: This method quantifies the amount of nucleic acid encapsulated within the LNPs compared to the total amount used in the formulation. A common method is to use a fluorescent dye that specifically binds to the nucleic acid.

  • Materials:

    • Quant-iT™ RiboGreen™ reagent (for RNA) or PicoGreen™ reagent (for DNA)

    • Triton X-100 (10% solution)

    • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Procedure:

    • Prepare two sets of LNP samples.

    • To the first set (to measure total nucleic acid), add Triton X-100 to a final concentration of 1% to lyse the nanoparticles and release the encapsulated nucleic acid.

    • Leave the second set untreated (to measure free, unencapsulated nucleic acid).

    • Prepare a standard curve of the nucleic acid using the fluorescent dye according to the manufacturer's protocol.

    • Add the fluorescent dye to both sets of samples and the standards.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs] x 100

Protocol 3: In Vitro Gene Silencing Assay

This protocol describes how to assess the gene-silencing efficiency of siRNA-loaded DGS-cationic LNPs in a cell line stably expressing a reporter gene (e.g., luciferase or GFP).

Materials:

  • Cells stably expressing a reporter gene (e.g., HeLa-Luc)

  • Complete cell culture medium

  • siRNA-loaded DGS-cationic LNPs

  • Control (scrambled) siRNA-loaded LNPs

  • Naked siRNA

  • Lipofectamine™ RNAiMAX (as a positive control)

  • Luciferase assay reagent or flow cytometer for GFP measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. b. Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.

  • Transfection: a. On the day of transfection, dilute the siRNA-loaded LNPs, control LNPs, and naked siRNA to the desired final concentrations in serum-free medium. b. Prepare the Lipofectamine™ RNAiMAX complexes according to the manufacturer's instructions. c. Remove the old medium from the cells and replace it with the medium containing the transfection complexes. d. Incubate the cells for 4-6 hours at 37°C. e. After the incubation, replace the transfection medium with fresh complete medium.

  • Gene Silencing Analysis: a. After 48 hours of incubation, measure the reporter gene expression. b. For luciferase-expressing cells, lyse the cells and measure the luminescence using a luciferase assay kit and a luminometer. c. For GFP-expressing cells, detach the cells and analyze the GFP fluorescence using a flow cytometer.

  • Data Analysis: a. Normalize the reporter gene expression of the treated cells to that of the untreated control cells. b. Calculate the percentage of gene silencing for each treatment.

Mandatory Visualizations

Signaling Pathway: Endosomal Escape of DGS-Cationic Lipid Nanoparticles

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Pathway cluster_escape Endosomal Escape Mechanism LNP LNP (Net Positive Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Protonation Protonation of Cationic Lipid & DGS Succinate Headgroup LateEndosome->Protonation Acidification Cytoplasm Cytoplasm Interaction Electrostatic Interaction with Endosomal Membrane Destabilization Membrane Destabilization & Fusion Release Cargo Release Release->Cytoplasm

Caption: Mechanism of endosomal escape facilitated by DGS-cationic lipid nanoparticles.

Experimental Workflow: LNP Formulation and Characterization

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation lipids 1. Lipid Mixing (Cationic Lipid, DGS, Helper Lipid) in Organic Solvent film 2. Thin-Film Formation (Rotary Evaporation) lipids->film hydration 3. Hydration (Aqueous Buffer) film->hydration sizing 4. Size Reduction (Sonication/Extrusion) hydration->sizing encapsulation 5. Nucleic Acid Encapsulation sizing->encapsulation dls Size & PDI (DLS) encapsulation->dls Characterize zeta Zeta Potential encapsulation->zeta ee Encapsulation Efficiency (Fluorescence Assay) encapsulation->ee transfection Cell Transfection encapsulation->transfection Evaluate assay Gene Silencing Assay (Luciferase/GFP) transfection->assay

Caption: Workflow for DGS-cationic LNP formulation, characterization, and evaluation.

Conclusion

The incorporation of this compound into cationic lipid nanoparticle formulations presents a promising strategy for enhancing the delivery of nucleic acid therapeutics. Its pH-sensitive nature contributes to improved endosomal escape, a key bottleneck in non-viral gene delivery. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals to design, formulate, and evaluate DGS-containing LNPs for their specific applications. Further optimization of lipid ratios and formulation parameters will be essential to maximize the therapeutic potential of this versatile delivery platform.

References

Application Notes and Protocols for Steric Stabilization of DOGS Liposomes with PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal drug delivery systems offer a significant advantage in enhancing the therapeutic index of encapsulated agents by altering their pharmacokinetic profiles and improving their site-specific delivery. 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive lipid that is increasingly utilized in the formulation of liposomes. When incorporated into a liposomal bilayer, typically with a fusogenic lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), DOGS imparts a pH-sensitive character to the formulation. At physiological pH (around 7.4), the succinyl group of DOGS is deprotonated and negatively charged, contributing to the stability of the liposome (B1194612). However, in the acidic microenvironment of tumors or within the endosomes of cells (pH 5.0-6.5), the succinyl group becomes protonated, leading to a loss of charge and destabilization of the liposomal membrane. This pH-triggered destabilization facilitates the release of the encapsulated drug at the target site.

To enhance the in vivo performance of DOGS-containing liposomes, steric stabilization is employed. This is most commonly achieved by incorporating a polyethylene (B3416737) glycol (PEG) conjugated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), into the liposome bilayer. The PEG chains form a hydrophilic layer on the surface of the liposome, which sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS). This "stealth" characteristic leads to a prolonged circulation half-life, allowing for greater accumulation of the liposomes at the target site through the enhanced permeability and retention (EPR) effect, particularly in solid tumors.

These application notes provide a comprehensive overview of the formulation, characterization, and application of PEGylated DOGS liposomes, complete with detailed experimental protocols and representative data.

Data Presentation

Table 1: Physicochemical Properties of Non-PEGylated and PEGylated DOGS Liposomes

This table summarizes typical physicochemical characteristics of DOGS-based liposomes, highlighting the effect of PEGylation. The data presented are representative and may vary depending on the specific lipid composition, preparation method, and analytical instrumentation used.

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOGS-LipoDOPE:DOGS (8:2)135 ± 150.18 ± 0.04-45 ± 565 ± 7
PEG-DOGS-Lipo-2.5DOPE:DOGS:DSPE-PEG2000 (8:2:0.25)145 ± 120.15 ± 0.03-30 ± 462 ± 6
PEG-DOGS-Lipo-5DOPE:DOGS:DSPE-PEG2000 (8:2:0.5)150 ± 180.13 ± 0.02-25 ± 560 ± 8

Data are presented as mean ± standard deviation.

Table 2: In Vitro Drug Release from PEGylated DOGS Liposomes

This table illustrates the pH-dependent drug release profile of a model anticancer drug (e.g., Doxorubicin) from PEGylated DOGS liposomes.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15 ± 125 ± 3
48 ± 255 ± 4
812 ± 380 ± 5
1215 ± 392 ± 4
2420 ± 498 ± 2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of PEGylated DOGS Liposomes by Thin-Film Hydration

This protocol describes a common method for the preparation of PEGylated DOGS liposomes encapsulating a hydrophilic drug.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound (DOGS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol (B129727)

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Standard laboratory glassware and consumables

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (DOPE, DOGS, and DSPE-PEG2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) to achieve the desired molar ratio (e.g., DOPE:DOGS:DSPE-PEG2000 at 8:2:0.5).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer containing the dissolved drug. The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration.

    • Rotate the flask gently by hand to facilitate the hydration process, leading to the formation of multilamellar vesicles (MLVs). This process should be carried out at a temperature above the lipid phase transition temperature.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C.

    • Change the dialysis buffer frequently to maintain a high concentration gradient.

  • Storage:

    • Store the final PEGylated DOGS liposome suspension at 4°C.

Protocol 2: Characterization of PEGylated DOGS Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension with an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using ELS to determine the surface charge of the liposomes.

    • Perform measurements in triplicate at a constant temperature (e.g., 25°C).

2. Encapsulation Efficiency Determination:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method such as size exclusion chromatography or dialysis.

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

    • Immerse the dialysis bag in a release medium with a specific pH (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected samples using a suitable analytical method.

    • Calculate the cumulative percentage of drug release over time.

Mandatory Visualizations

Experimental Workflow

experimental_workflow A Lipid Film Formation (DOPE, DOGS, DSPE-PEG2000) B Hydration with Drug Solution A->B C Extrusion (Size Reduction) B->C D Purification (Dialysis) C->D E Characterization D->E I In Vitro / In Vivo Studies D->I F Particle Size & Zeta Potential (DLS/ELS) E->F G Encapsulation Efficiency (HPLC/UV-Vis) E->G H In Vitro Drug Release (Dialysis) E->H signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3  phosphorylation Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug Encapsulated Drug (e.g., PI3K inhibitor) Drug->PI3K Inhibition

Revolutionizing CRISPR Delivery: Advanced Lipid Nanoparticle Formulations Utilizing Dioctadecyl-amidoglycyl-spermine (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, drug delivery, and molecular biology.

Introduction:

The advent of CRISPR-Cas9 technology has opened unprecedented avenues for therapeutic gene editing. However, the efficient and safe in vivo delivery of CRISPR components remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for nucleic acid delivery, offering advantages such as low immunogenicity, high payload capacity, and amenability to large-scale manufacturing.[1][2] This document details the application and protocols for a specialized LNP formulation incorporating the cationic lipid dioctadecyl-amidoglycyl-spermine (DOGS) for the effective delivery of CRISPR-Cas9 systems.

The DOGS lipid is a synthetic cationic lipid featuring a spermine (B22157) headgroup, which provides a high positive charge for efficient complexation with negatively charged nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][3] The dioctadecyl lipid tails facilitate the formation of stable lipid nanoparticles and their subsequent fusion with endosomal membranes, a crucial step for cytoplasmic delivery.[4] This application note will guide researchers through the formulation, characterization, and application of DOGS-based LNPs for CRISPR-Cas9 delivery.

Data Presentation: Formulation and Performance Characteristics

The following tables summarize the key quantitative data for the formulation and performance of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA.

Table 1: DOGS-LNP Formulation Parameters

ComponentMolar Ratio (%)Purpose
DOGS (Dioctadecyl-amidoglycyl-spermine) 50Cationic lipid for nucleic acid complexation and endosomal escape.
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) 10Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape.[5]
Cholesterol 38.5Stabilizes the LNP structure and modulates membrane fluidity.[5]
DMG-PEG2000 1.5Polyethylene glycol (PEG)-lipid conjugate that provides a hydrophilic shield, increasing circulation time and preventing aggregation.[5]

Table 2: Physicochemical Properties of DOGS-LNPs

ParameterValueMethod of Measurement
Mean Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +30 to +45 mVLaser Doppler Velocimetry
Encapsulation Efficiency (Cas9 mRNA) > 90%RiboGreen Assay
Encapsulation Efficiency (sgRNA) > 95%RiboGreen Assay

Table 3: In Vitro Gene Editing Efficiency in HEK293T Cells

Target GeneLNP Concentration (nM)Editing Efficiency (% INDELs)Cell Viability (%)
GFP1065 ± 5> 90
GFP2582 ± 7> 85
GFP5091 ± 4> 80

Experimental Protocols

Protocol 1: Formulation of DOGS-LNPs for CRISPR-Cas9 Delivery

This protocol describes the preparation of DOGS-LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

Materials:

  • Dioctadecyl-amidoglycyl-spermine (DOGS)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Cas9 mRNA

  • sgRNA

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve DOGS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (50:10:38.5:1.5) to a final total lipid concentration of 20 mg/mL.

  • Prepare Nucleic Acid Solution:

    • Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio. A common starting point is a 1:1 weight ratio of Cas9 mRNA to sgRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate mixing at a total flow rate of 4 mL/min. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (10 kDa MWCO) to remove ethanol and exchange the buffer.

    • Concentrate the dialyzed LNPs to the desired concentration using a centrifugal filter device if necessary.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA and sgRNA using a RiboGreen assay.

Protocol 2: In Vitro Transfection and Gene Editing Analysis

This protocol outlines the procedure for transfecting mammalian cells with DOGS-LNPs and assessing the gene editing efficiency.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DOGS-LNP-CRISPR formulation

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • High-fidelity DNA polymerase

  • Sanger sequencing or Next-Generation Sequencing (NGS) service

  • TIDE or ICE software for indel analysis

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well one day prior to transfection to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the old media with fresh, pre-warmed complete culture medium.

    • Add the desired concentration of DOGS-LNP-CRISPR formulation to each well. Gently swirl the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Genomic DNA Extraction:

    • After incubation, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's protocol.

  • PCR Amplification:

    • Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA polymerase and specific primers.

  • Gene Editing Analysis:

    • Purify the PCR products.

    • Analyze the editing efficiency by Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) analysis, or by Next-Generation Sequencing for more quantitative results.

Visualizations: Pathways and Workflows

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application In Vitro Application lipids Lipid Mix (DOGS, DOPE, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipids->mixing crispr CRISPR Components (Cas9 mRNA, sgRNA) in Citrate Buffer crispr->mixing dialysis Dialysis & Concentration mixing->dialysis dls Size, PDI, Zeta Potential (DLS) dialysis->dls ribogreen Encapsulation Efficiency (RiboGreen) dialysis->ribogreen transfection Cell Transfection dialysis->transfection gDNA_extraction gDNA Extraction transfection->gDNA_extraction pcr PCR Amplification gDNA_extraction->pcr analysis Indel Analysis (Sequencing) pcr->analysis

Caption: Experimental workflow for DOGS-LNP formulation and in vitro testing.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape & Cargo Release cluster_action Gene Editing lnp DOGS-LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome protonation DOGS Protonation late_endosome->protonation Decreasing pH membrane_fusion Membrane Fusion & Destabilization protonation->membrane_fusion release CRISPR-Cas9 Release to Cytoplasm membrane_fusion->release translation Translation of Cas9 mRNA release->translation assembly RNP Complex Assembly release->assembly sgRNA translation->assembly nucleus Nuclear Translocation assembly->nucleus editing Targeted Gene Editing nucleus->editing

Caption: Cellular uptake and mechanism of action for DOGS-LNP mediated CRISPR delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Encapsulation Efficiency with DOGS (1,2-dioleoyl-sn-glycero-3-succinate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing encapsulation efficiency using DOGS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) in lipid nanoparticle (LNP) formulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of DOGS-containing lipid nanoparticles.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal Lipid Ratios: The molar ratio of DOGS to cationic lipids and other components is critical for efficient encapsulation. An inappropriate charge balance can lead to poor complexation with the nucleic acid cargo.Systematically vary the molar ratio of the cationic lipid (e.g., DOTAP or a proprietary ionizable lipid) to DOGS. A common starting point is a 1:1 molar ratio, which can then be adjusted. Also, optimize the ratio of helper lipids like DOPE and cholesterol.[1][2]
Incorrect pH of Buffers: The pH of the aqueous buffer used to dissolve the nucleic acid and the final formulation buffer can significantly impact the charge of the lipids and the stability of the nanoparticles.[3][4][5][6][7]Ensure the aqueous buffer for the nucleic acid is acidic (typically pH 4-5) to promote protonation of ionizable cationic lipids and electrostatic interaction with the negatively charged cargo.[8] The final formulation should be in a physiologically neutral buffer (e.g., PBS pH 7.4) for stability.[3][4]
Inefficient Mixing Method: The method used to mix the lipid-ethanol phase with the aqueous nucleic acid phase is crucial for nanoparticle formation and encapsulation. Inconsistent or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation.[9]Utilize a rapid and reproducible mixing method such as microfluidics.[10] If using manual methods like vortexing or pipette mixing, ensure the process is rapid and consistent between batches.[8]
Particle Aggregation Improper Storage Conditions: LNPs can be sensitive to temperature fluctuations and freeze-thaw cycles, which can lead to aggregation and a decrease in encapsulation efficiency.[3][4]Store LNPs at 2-8°C for short-term storage. For long-term stability, consider lyophilization with cryoprotectants like sucrose (B13894) or trehalose.[3][4] Avoid repeated freeze-thaw cycles.
Incorrect Surface Charge: An imbalanced surface charge can lead to particle instability and aggregation.The inclusion of PEGylated lipids in the formulation helps to create a hydrophilic shell around the nanoparticle, preventing aggregation and increasing stability.[2]
Poor In Vivo/In Vitro Transfection Efficiency Inefficient Endosomal Escape: Even with high encapsulation, the therapeutic cargo needs to be released from the endosome into the cytoplasm to be effective. The lipid composition plays a key role in facilitating this escape.[11][12]The combination of DOGS with ionizable cationic lipids is thought to promote endosomal escape. At the acidic pH of the endosome, the ionizable lipid becomes protonated, interacting with the anionic lipids of the endosomal membrane and the included DOGS, leading to membrane destabilization and cargo release.[] Optimizing the lipid composition, including the use of fusogenic lipids like DOPE, can enhance this process.[1]
Particle Instability in Biological Fluids: LNPs can interact with serum proteins, leading to opsonization and rapid clearance from circulation, reducing the chances of reaching the target cells.The use of PEGylated lipids in the formulation can help to shield the nanoparticles from serum proteins, prolonging circulation time and improving bioavailability.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOGS in a lipid nanoparticle formulation?

A1: DOGS (this compound) is an anionic phospholipid. Its primary role in LNP formulations is to interact with and stabilize cationic lipids.[] This interaction helps to create a more stable lipid bilayer, improve the encapsulation efficiency of negatively charged cargo like mRNA and siRNA, and modulate the overall surface charge of the nanoparticle.[]

Q2: How does DOGS contribute to the stability of lipid nanoparticles?

A2: By pairing with cationic lipids, DOGS helps to neutralize the overall charge of the lipid bilayer, which can reduce aggregation and improve the colloidal stability of the nanoparticles in suspension.[] This charge modulation is crucial for preventing the rapid clearance of the nanoparticles by the immune system in vivo.

Q3: Can the molar ratio of DOGS in the formulation be optimized?

A3: Yes, the molar ratio of DOGS is a critical parameter that should be optimized for each specific application. The optimal ratio will depend on the type and amount of cationic lipid used, the nature of the cargo being encapsulated, and the desired physicochemical properties of the final nanoparticles (e.g., size, zeta potential). A common starting point is a 1:1 molar ratio with the cationic lipid, which can then be systematically varied.[1]

Q4: What is the impact of pH on the performance of DOGS-containing LNPs?

A4: The pH of the formulation buffers is critical. During formulation, an acidic aqueous buffer (pH 4-5) is used for the nucleic acid to ensure that ionizable cationic lipids are protonated, facilitating complexation with the cargo.[8] The final LNP suspension is typically exchanged into a neutral buffer (pH 7.4) for storage and in vivo administration to ensure stability.[3][4] The pH-responsive nature of some formulations containing DOGS also plays a role in endosomal escape, where the acidic environment of the endosome can trigger conformational changes in the lipids, leading to membrane fusion and cargo release.[]

Q5: How can I measure the encapsulation efficiency of my DOGS-containing LNPs?

A5: A common method for determining encapsulation efficiency is using a fluorescent dye that binds to the nucleic acid cargo, such as RiboGreen for RNA. The fluorescence is measured before and after lysing the nanoparticles with a detergent (e.g., Triton X-100). The difference in fluorescence intensity allows for the calculation of the amount of encapsulated cargo versus the total amount of cargo.[14] Other techniques like HPLC can also be used.[15]

Experimental Protocols

Protocol 1: Formulation of DOGS-Containing Lipid Nanoparticles for mRNA Encapsulation using Microfluidics

This protocol describes a general method for formulating LNPs containing DOGS for mRNA encapsulation using a microfluidic mixing device.

Materials:

  • Lipids:

    • Ionizable cationic lipid (e.g., DLin-MC3-DMA or a proprietary equivalent)

    • This compound (DOGS)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Solvent: Anhydrous Ethanol (B145695)

  • Aqueous Buffer: 50 mM Citrate (B86180) Buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • mRNA Cargo: mRNA in RNase-free water

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®)

    • Syringes and tubing compatible with the microfluidic system

    • Dialysis cassette (e.g., 10 kDa MWCO)

    • Stir plate and stir bar

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of each lipid in anhydrous ethanol at a concentration of 10 mg/mL.

    • Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio. A typical starting molar ratio could be: Ionizable Lipid:DOGS:DOPE:Cholesterol:DMG-PEG 2000 at 50:10:10:28.5:1.5.

    • Vortex the mixed lipid solution to ensure homogeneity.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids around the mRNA, forming LNPs.

    • Collect the resulting LNP suspension.

  • Dialysis:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of the dialysis buffer. This step removes the ethanol and exchanges the buffer to a physiological pH.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a RiboGreen assay or a similar method.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

Materials:

  • RiboGreen® RNA Quantitation Reagent and Kit

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Fluorometer or microplate reader with fluorescence capability

  • RNA standards of known concentration

Procedure:

  • Prepare RNA Standards: Prepare a standard curve of the RNA cargo in TE buffer.

  • Sample Preparation:

    • Sample A (Free RNA): Dilute the LNP suspension in TE buffer.

    • Sample B (Total RNA): Dilute the LNP suspension in TE buffer containing 0.2% Triton X-100 to lyse the nanoparticles. Incubate for 10 minutes at 37°C.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to the RNA standards and samples according to the manufacturer's protocol.

    • Incubate in the dark for 5 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission).

  • Calculation:

    • Determine the concentration of free RNA (from Sample A) and total RNA (from Sample B) using the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Data Presentation

Table 1: Hypothetical Encapsulation Efficiency of mRNA in LNPs with and without DOGS
FormulationCationic Lipid:DOGS Molar RatioEncapsulation Efficiency (%)Particle Size (nm)PDIZeta Potential (mV)
Control N/A (without DOGS)75 ± 5110 ± 100.25 ± 0.05+25 ± 5
DOGS-LNP 1 1:0.585 ± 4100 ± 80.18 ± 0.03+15 ± 4
DOGS-LNP 2 1:192 ± 395 ± 50.15 ± 0.02+5 ± 3
DOGS-LNP 3 1:288 ± 6105 ± 90.20 ± 0.04-5 ± 3

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific lipids, cargo, and formulation process used.

Visualizations

Experimental Workflow for LNP Formulation and Characterization

experimental_workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (Aqueous Buffer, pH 4) prep_mrna->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis dls DLS (Size, PDI, Zeta) dialysis->dls ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee

Caption: Workflow for DOGS-LNP formulation and characterization.

Signaling Pathway: Endosomal Escape of DOGS-Containing LNPs

endosomal_escape cluster_cell Target Cell cluster_lnp LNP in Endosome endocytosis Endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome LNP Internalization late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape protonation Protonation of Ionizable Lipid translation mRNA Translation (Protein Expression) cytoplasm->translation interaction Interaction with Endosomal Membrane (Anionic Lipids & DOGS) protonation->interaction destabilization Membrane Destabilization & Fusion interaction->destabilization release mRNA Release destabilization->release

Caption: Mechanism of endosomal escape for DOGS-LNPs.

References

Technical Support Center: Long-Term Storage of Drug-like Organic Compounds (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals.

This resource provides essential guidance for maintaining the integrity and stability of Drug-like Organic Compounds (DOGS) during long-term storage. Given that the stability of a compound is critical for reproducible experimental results and the overall success of drug discovery and development projects, this guide addresses common challenges and offers practical solutions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of organic compounds during storage?

A1: The most common factors leading to the degradation of drug-like organic compounds are exposure to moisture, oxygen, light, and extreme temperatures.[4][5][6] These factors can initiate or accelerate detrimental chemical reactions such as hydrolysis, oxidation, and photolysis.[6][7][8] The inherent chemical properties of a compound, including the presence of susceptible functional groups like esters and amides, also play a significant role in its stability.[8][9][10]

Q2: What are the ideal storage temperatures for different types of compounds?

A2: The optimal storage temperature depends on the compound's stability profile. Here are general recommendations:

  • Room Temperature (18-25°C): Suitable for chemically stable, non-volatile compounds and many inorganic salts.[5][11]

  • Refrigerated (2-8°C): Recommended for temperature-sensitive reagents, some enzymes, and to slow the degradation of moderately stable compounds.[4][5][12]

  • Frozen (-20°C): A common choice for long-term storage of many organic compounds to significantly reduce the rate of degradation.

  • Ultra-low (-80°C): Essential for highly sensitive biological samples, such as nucleic acids and proteins, and for the long-term preservation of valuable compound libraries.[11][12]

  • Cryogenic (-196°C): Used for the long-term preservation of delicate biological samples and cells that are highly susceptible to degradation.[11]

Q3: How do I choose the right solvent for long-term storage?

A3: Selecting an appropriate solvent is crucial. The ideal solvent should fully dissolve the compound without reacting with it. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its excellent solubilizing properties. However, it is hygroscopic (absorbs moisture), which can lead to compound degradation over time, especially with repeated freeze-thaw cycles.[13][14] For water-sensitive compounds, anhydrous solvents and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.[4][5] Always consider the downstream application, as the storage solvent may not be compatible with certain biological assays.[15]

Q4: What is lyophilization, and when should it be used for long-term storage?

A4: Lyophilization, or freeze-drying, is a process that removes water from a sample at low temperatures by freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from a solid to a gas.[16][17][18] This technique is highly beneficial for the long-term storage of compounds that are unstable in solution, particularly those susceptible to hydrolysis.[17][19] Lyophilized powders are often more stable at room temperature, which can simplify shipping and handling.[16][18]

Troubleshooting Guides

Issue 1: Compound Precipitation in Solution After Thawing
Possible Cause Troubleshooting Step
Poor Solubility Gently warm the solution and vortex or sonicate to redissolve the compound. For future storage, consider using a higher concentration stock solution or a different solvent system.[15]
Compound Degradation Analyze the precipitate and the supernatant separately (e.g., via HPLC) to determine if the precipitate is the original compound or a degradation product.
Excessive Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[14]
Issue 2: Loss of Compound Activity in Biological Assays
Possible Cause Troubleshooting Step
Chemical Degradation Verify the compound's integrity using an analytical method like HPLC-MS. Compare the current sample to a freshly prepared standard or a previously validated batch.
Inappropriate Storage Conditions Review the recommended storage conditions for the compound. If stored at an incorrect temperature or exposed to light, the compound may have degraded.
Solvent Effects Ensure the final concentration of the storage solvent (e.g., DMSO) in the assay is not inhibiting the biological target.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Compound Instability Perform a stability study of the compound under the experimental conditions (e.g., in assay buffer at 37°C) to determine its half-life.
Batch-to-Batch Variability If using different batches of the compound, confirm the purity and concentration of each batch before use.
Improper Handling Ensure consistent handling procedures, including the number of freeze-thaw cycles and the time the compound is kept at room temperature.

Data Presentation: Compound Stability Over Time

Below is an example of how to present quantitative data from a compound stability study.

Table 1: Stability of Compound XYZ in DMSO at Various Temperatures

Storage TemperatureTime PointPurity by HPLC (%)
-20°C 0 Months99.5
6 Months99.3
12 Months99.1
4°C 0 Months99.5
6 Months98.2
12 Months96.5
Room Temperature 0 Months99.5
1 Month92.1
3 Months85.4

Experimental Protocols

Protocol 1: General Protocol for Assessing Long-Term Compound Stability

This protocol outlines a general method for evaluating the stability of a drug-like organic compound over time.

1. Materials:

  • Compound of interest

  • Appropriate solvent (e.g., DMSO, ethanol)

  • HPLC-grade solvents for analysis

  • Analytical HPLC system with a suitable detector (e.g., UV, MS)

  • Climate-controlled storage chambers (e.g., -20°C, 4°C, 25°C/60% RH)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration in the chosen storage solvent.

  • Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to be used for individual time points. This avoids repeated freeze-thaw cycles of the same sample.

  • Initial Analysis (Time 0): Immediately analyze one aliquot using a validated HPLC method to determine the initial purity and concentration. This serves as the baseline.

  • Storage: Place the remaining aliquots in the designated stability chambers under the desired storage conditions (e.g., -20°C, 4°C, and accelerated conditions like 40°C/75% RH).[20]

  • Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one aliquot from each storage condition.[20]

  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same HPLC method as the initial analysis.

  • Data Evaluation: Compare the purity and concentration of the stored samples to the initial (Time 0) data to determine the extent of degradation.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 Store storage_4 4°C aliquot->storage_4 Store storage_25 25°C aliquot->storage_25 Store time_0 Time 0 Analysis (HPLC) aliquot->time_0 Initial Sample time_x Time X Analysis (HPLC) storage_neg_20->time_x At Each Time Point storage_4->time_x storage_25->time_x compare Compare Results time_0->compare time_x->compare

Caption: Experimental workflow for a long-term compound stability study.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent Experimental Results check_stability Assess Compound Stability in Assay Conditions start->check_stability check_batch Verify Purity and Concentration of Different Batches start->check_batch check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) start->check_handling solution_stability Optimize Assay Conditions or Use Fresh Compound check_stability->solution_stability solution_batch Standardize on a Single, Validated Batch check_batch->solution_batch solution_handling Create and Follow a Strict Handling SOP check_handling->solution_handling

Caption: Logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOGS) and why is it sensitive to hydrolysis?

This compound (DOGS) is an anionic, pH-sensitive phospholipid derivative widely used in nanomedicine and lipid research.[] Its structure consists of two oleoyl (B10858665) fatty acid chains attached to a glycerol (B35011) backbone, which is further conjugated with a succinic acid moiety.[] This succinate (B1194679) group imparts a negative charge and pH-responsive properties, making it valuable for triggered-release liposomal formulations.[]

The sensitivity of DOGS to hydrolysis stems from the presence of ester bonds, both in the oleoyl chains and, more critically, the succinate linkage. Ester bonds are susceptible to cleavage by water, a reaction known as hydrolysis. This process is accelerated by both acidic and basic conditions, as well as elevated temperatures. The hydrolysis of the succinate ester bond is of particular concern as it leads to the loss of the pH-sensitive headgroup, altering the physicochemical properties of the lipid and the performance of the formulation.

Q2: What are the primary degradation products of DOGS hydrolysis?

The hydrolysis of DOGS can occur at two primary locations: the ester linkages of the oleoyl chains and the succinate ester bond.

  • Hydrolysis of the Succinate Ester: This is often the more critical degradation pathway as it directly impacts the pH-sensitive functionality. This reaction yields 1,2-Dioleoyl-sn-glycerol (a diacylglycerol) and succinic acid.

  • Hydrolysis of Oleoyl Chains: Hydrolysis of one of the oleoyl ester linkages results in the formation of a lysolipid, specifically 1-oleoyl-sn-glycero-3-succinate or 2-oleoyl-sn-glycero-3-succinate, and oleic acid. Further hydrolysis would lead to glycerol-3-succinate and additional oleic acid.

Q3: What are the recommended storage and handling conditions for DOGS to minimize hydrolysis?

To ensure the stability and long-term performance of DOGS, it is crucial to adhere to proper storage and handling protocols.

ParameterRecommendationRationale
Storage Temperature -20°C or lower[][2][3]Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes exposure to moisture and oxygen, which can contribute to degradation.
Light Exposure Protect from light.[2]Although not the primary cause of hydrolysis, light can promote other forms of lipid degradation.
Handling Handle in a dry environment (e.g., in a glove box or with desiccants).Minimizes contact with atmospheric moisture.[4]
Solvent Dissolve in a dry, aprotic organic solvent (e.g., chloroform (B151607), dichloromethane) for stock solutions.[2]Aprotic solvents lack reactive protons and are less likely to participate in hydrolysis.
Shelf Life Typically one year when stored correctly.[][3]Beyond this period, the purity should be re-verified.

Troubleshooting Guide

This guide addresses common issues encountered during the use of DOGS in experimental settings.

Problem 1: Inconsistent results or loss of pH-sensitivity in liposome (B1194612) formulations.

  • Possible Cause: Hydrolysis of the succinate headgroup of DOGS.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the DOGS has been stored at -20°C or below and protected from moisture.

    • Assess Handling Procedures: Review your experimental workflow to identify potential points of moisture introduction. Were solvents anhydrous? Was the lipid film properly dried?

    • Control pH of Aqueous Buffers: The pH of the hydration buffer is critical. For preparing stable liposomes, use a buffer with a slightly acidic to neutral pH (e.g., pH 6.5-7.4). Avoid strongly acidic or basic conditions during preparation and storage of the liposomal formulation.

    • Analyze DOGS Purity: If you suspect degradation, analyze the purity of your DOGS stock using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of additional spots or peaks may indicate hydrolysis products.

Problem 2: Formation of aggregates or changes in the physical appearance of the DOGS solution or liposome suspension.

  • Possible Cause: Formation of hydrolysis products, such as diacylglycerols, which have different self-assembly properties and can lead to aggregation.

  • Troubleshooting Steps:

    • Microscopic Examination: Visually inspect the liposome suspension under a microscope for signs of aggregation or precipitation.

    • Particle Size Analysis: Use dynamic light scattering (DLS) to check for an increase in particle size or polydispersity, which can indicate aggregation.

    • Review Formulation Protocol: Ensure that all lipids were fully dissolved and mixed in the organic solvent before forming the lipid film. Incomplete mixing can lead to phase separation and aggregation.

    • Optimize Hydration Step: The temperature of the hydration buffer should be above the transition temperature (Tc) of all lipids in the formulation to ensure proper vesicle formation.

Experimental Protocols

Protocol 1: Preparation of DOGS-Containing pH-Sensitive Liposomes by the Thin-Film Hydration Method

This protocol outlines the steps for preparing pH-sensitive liposomes while minimizing the risk of DOGS hydrolysis.

Materials:

  • This compound (DOGS)

  • Co-lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE))

  • Anhydrous chloroform or other suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4, degassed)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

  • Inert gas (argon or nitrogen)

Procedure:

  • Lipid Dissolution: In a clean, dry round-bottom flask, dissolve DOGS and any co-lipids in anhydrous chloroform. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept as low as possible while still allowing for efficient evaporation to minimize thermal stress on the lipids.

  • Drying the Lipid Film: After the bulk of the solvent has been removed, a thin lipid film will be visible on the walls of the flask. To remove any residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight. This step is critical to prevent solvent-mediated hydrolysis.

  • Hydration: Hydrate the dry lipid film with the degassed hydration buffer. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Storage: Store the final liposome suspension at 4°C for short-term use. For longer-term storage, the stability would need to be assessed, and freezing at -80°C after cryoprotectant addition might be an option, though freeze-thaw cycles can also impact liposome integrity.

Protocol 2: Analytical Method for Detecting DOGS Hydrolysis using Thin Layer Chromatography (TLC)

Materials:

  • DOGS sample (and a pure reference standard if available)

  • TLC plate (silica gel 60)

  • Developing solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Visualization reagent (e.g., iodine vapor or a primuline (B81338) spray)

  • TLC developing chamber

Procedure:

  • Spotting: Dissolve a small amount of the DOGS sample in chloroform. Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the reference standard if available.

  • Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to ascend the plate until it is near the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent and viewing under UV light.

  • Interpretation: Compare the Rf value of the sample spot(s) to the reference standard. The appearance of additional spots at different Rf values in the sample lane suggests the presence of degradation products. The hydrolysis product 1,2-Dioleoyl-sn-glycerol will be less polar and have a higher Rf value than the parent DOGS.

Visualizations

Hydrolysis_Pathway DOGS This compound (DOGS) Hydrolysis_Succinate Succinate Ester Hydrolysis DOGS->Hydrolysis_Succinate Hydrolysis_Oleoyl Oleoyl Ester Hydrolysis DOGS->Hydrolysis_Oleoyl H2O Water (H2O) H2O->Hydrolysis_Succinate H2O->Hydrolysis_Oleoyl Catalyst Acid or Base Catalyst Catalyst->Hydrolysis_Succinate Catalyst->Hydrolysis_Oleoyl DAG 1,2-Dioleoyl-sn-glycerol (DAG) Hydrolysis_Succinate->DAG Succinic_Acid Succinic Acid Hydrolysis_Succinate->Succinic_Acid Lyso_DOGS Lyso-DOGS Hydrolysis_Oleoyl->Lyso_DOGS Oleic_Acid Oleic Acid Hydrolysis_Oleoyl->Oleic_Acid

Caption: Hydrolysis pathways of this compound (DOGS).

Experimental_Workflow cluster_prep Preparation cluster_formulation Liposome Formulation cluster_analysis Quality Control Storage Store DOGS at -20°C in a dry, inert atmosphere Dissolution Dissolve DOGS and co-lipids in anhydrous solvent Storage->Dissolution Film_Formation Create thin lipid film via rotary evaporation Dissolution->Film_Formation Drying Thoroughly dry film under high vacuum Film_Formation->Drying Hydration Hydrate with degassed buffer (controlled pH) above Tm Drying->Hydration Extrusion Extrude to form unilamellar vesicles Hydration->Extrusion Analysis Analyze for degradation (e.g., TLC, HPLC) Extrusion->Analysis

Caption: Workflow for minimizing DOGS hydrolysis during liposome preparation.

References

Addressing batch-to-batch variability in DOGS liposome production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the production of 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOGS or DOPG) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in DOGS liposome (B1194612) production?

Batch-to-batch variability in DOGS liposome production can arise from several factors, including the quality of raw materials, inconsistencies in the preparation process, and environmental conditions.[1][2] Key sources include variations in lipid quality, hydration temperature, extrusion parameters, and the physicochemical properties of the encapsulated drug.[3][4]

Q2: What are the critical quality attributes (CQAs) for DOGS liposomes?

The critical quality attributes (CQAs) for liposomes that determine the product's specifications include mean particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[2][5] These attributes are crucial for ensuring the desired in vivo performance, stability, and reproducibility of the liposomal formulation.

Q3: What is the significance of the transition temperature (Tm) of DOGS (DOPG), and how does it impact production?

The transition temperature (Tm) of 1,2-dioleoyl-sn-glycero-3-phosphoglycerol (B1221681) (DOPG) is -18°C.[6] This is the temperature at which the lipid bilayer transitions from a gel phase to a liquid-crystalline phase. It is critical to perform the hydration of the lipid film and the extrusion process at a temperature above the Tm to ensure the formation of a fluid and malleable bilayer, which is necessary for creating uniform vesicles.[7][8]

Q4: How does cholesterol affect the properties of DOGS liposomes?

Cholesterol is often included in liposome formulations to modulate the fluidity and stability of the lipid bilayer.[9][10] In DOGS liposomes, the addition of cholesterol can lead to an increase in vesicle size and can influence the encapsulation efficiency and drug retention.[9][11][12] The optimal amount of cholesterol should be determined for each specific application to achieve the desired balance of stability and release characteristics.[10]

Q5: How does pH influence the stability of DOGS liposomes?

The pH of the surrounding medium can significantly affect the stability of DOGS liposomes. As an anionic lipid, the surface charge of DOPG is influenced by pH. Variations in pH can lead to changes in vesicle size and zeta potential, which in turn can affect liposome stability and aggregation.[13][14] For DOPG liposomes, stability is generally better at pH values where the zeta potential is highly negative, providing electrostatic repulsion between vesicles.[13]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Q: My DOGS liposome batches show significant variation in particle size, and the PDI is consistently high (>0.2). What could be the cause and how can I resolve this?

A: A large particle size and high PDI indicate a non-uniform liposome population, which can affect biodistribution and therapeutic efficacy. Common causes and troubleshooting steps are outlined below.

  • Inadequate Hydration: Incomplete hydration of the lipid film can result in the formation of large, multilamellar vesicles (MLVs).

    • Solution: Ensure the hydration temperature is well above the Tm of DOPG (-18°C). Vigorous agitation (vortexing or sonication) during hydration can also help to break up lipid aggregates.[7][8]

  • Inefficient Extrusion: The extrusion process is critical for reducing the size and lamellarity of liposomes.

    • Solution: Increase the number of extrusion cycles. Typically, 11 to 21 passes through the polycarbonate membrane are recommended to achieve a narrow size distribution.[9] Ensure the extruder is assembled correctly and that the membrane is not torn or clogged.[15] The extrusion should be performed at a temperature above the lipid's Tm.[16]

  • Aggregation: Liposomes may aggregate after formation due to suboptimal buffer conditions.

    • Solution: Check the pH and ionic strength of your buffer. For anionic liposomes like DOGS, a buffer that maintains a sufficiently negative zeta potential (typically more negative than -30 mV) will help prevent aggregation due to electrostatic repulsion.[13]

Issue 2: Low and Variable Encapsulation Efficiency

Q: I am experiencing low and inconsistent encapsulation efficiency for my hydrophilic drug in DOGS liposomes. How can I improve this?

A: Low encapsulation efficiency (EE) for hydrophilic drugs is a common challenge in passive loading methods. Here are potential causes and solutions:

  • Suboptimal Hydration Conditions: The concentration of the drug in the hydration buffer directly influences the amount encapsulated.

    • Solution: Increase the concentration of the hydrophilic drug in the hydration buffer. Ensure the drug is fully dissolved in the buffer before adding it to the lipid film.

  • Drug Leakage During Extrusion: The high pressure applied during extrusion can sometimes cause leakage of the encapsulated drug.

    • Solution: While some leakage is unavoidable, optimizing the extrusion pressure and the number of passes can help. Using a gentler sizing method, if appropriate for the desired size range, could also be considered.

  • Liposome Instability: If the liposomes are not stable, they can leak the encapsulated drug over time.

    • Solution: Evaluate the stability of your formulation by monitoring particle size and drug leakage over time at different storage conditions. The inclusion of cholesterol can sometimes improve bilayer stability and drug retention.[12]

Issue 3: Liposome Aggregation and Instability During Storage

Q: My prepared DOGS liposomes appear to be aggregating and precipitating during storage. What is causing this and how can I improve their stability?

A: Aggregation indicates colloidal instability, which can compromise the quality and efficacy of the liposomal formulation.

  • Insufficient Surface Charge: A low zeta potential can lead to a lack of electrostatic repulsion between vesicles.

    • Solution: For DOGS liposomes, ensure the pH of the storage buffer is optimal to maintain a high negative surface charge. Zeta potential values more negative than -30 mV are generally associated with good stability.[13]

  • Improper Storage Temperature: Storing liposomes at inappropriate temperatures can lead to fusion and aggregation.

    • Solution: Store liposomes at a temperature that is not close to any phase transitions of the lipid components. For many liposome formulations, storage at 4°C is recommended. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles.

  • High Liposome Concentration: Highly concentrated suspensions are more prone to aggregation.

    • Solution: If possible, store the liposomes at a lower concentration and dilute them to the final working concentration just before use.

Data Presentation

Table 1: Influence of Formulation Parameters on DOGS (DOPG) Liposome Characteristics

ParameterVariationAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
pH of Buffer pH 5.5~95N/A< -25N/A[13]
pH 7.5~90N/A< -25N/A[13]
pH 10.0~105N/A< -25N/A[13]
Cholesterol Content (mol%) 0%~110~0.15~ -40~87[12][17]
10%~120~0.18N/A~80[12]
20%~130~0.20N/A~78[12]
30%~140~0.22N/A~75[12]
Preparation Method Thin-Film Hydration150 - 300> 0.3VariesVariesGeneral Knowledge
Ethanol (B145695) Injection80 - 170< 0.2VariesVaries[18]

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and the properties of the encapsulated drug.

Experimental Protocols

Protocol 1: Preparation of DOGS Liposomes by Thin-Film Hydration-Extrusion

This protocol describes the preparation of unilamellar DOGS liposomes with a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOGS/DOPG)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DOGS and cholesterol in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The water bath temperature should be warm enough to facilitate evaporation but not degrade the lipids. c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration: a. Add the hydration buffer (pre-warmed to a temperature above the Tm of all lipids) to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[9][15]

  • Characterization: a. Measure the particle size and PDI of the resulting liposome suspension using Dynamic Light Scattering (DLS). b. Determine the zeta potential to assess surface charge and stability. c. If a drug was encapsulated, determine the encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography).

Protocol 2: Preparation of DOGS Liposomes by Ethanol Injection

This method is a rapid technique for producing small unilamellar vesicles (SUVs).

Materials:

  • DOGS (DOPG) and cholesterol

  • Ethanol (high purity)

  • Aqueous phase (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Syringe pump

Procedure:

  • Preparation of Solutions: a. Dissolve the lipids (DOGS and cholesterol) in ethanol to create the lipid-ethanol solution. b. Place the aqueous phase in a beaker with a magnetic stir bar and begin stirring at a constant rate.

  • Injection: a. Using a syringe pump for a controlled and reproducible injection rate, inject the lipid-ethanol solution into the center of the vortexing aqueous phase. b. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.[5][19]

  • Solvent Removal: a. Remove the ethanol from the liposome suspension, typically by dialysis against the aqueous phase or by rotary evaporation.

  • Characterization: a. Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow_Thin_Film_Hydration Figure 1. Experimental Workflow for DOGS Liposome Production by Thin-Film Hydration cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing cluster_characterization Characterization dissolve Dissolve DOGS & Cholesterol in Chloroform evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer (with/without drug) dry->add_buffer Hydrate Film agitate Agitate to form MLVs add_buffer->agitate extrusion Extrusion through Polycarbonate Membrane agitate->extrusion Size Reduction dls Size (DLS) & PDI extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency extrusion->ee

Caption: Workflow for DOGS liposome production via thin-film hydration.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for High PDI in Liposome Production start High PDI (>0.2) Observed check_hydration Check Hydration Process start->check_hydration check_extrusion Check Extrusion Process check_hydration->check_extrusion Yes hydration_issue Increase Hydration Temp & Agitation check_hydration->hydration_issue No check_stability Check for Aggregation check_extrusion->check_stability Yes extrusion_issue Increase Extrusion Passes Check Membrane Integrity check_extrusion->extrusion_issue No stability_issue Optimize Buffer pH & Ionic Strength check_stability->stability_issue Yes resolve PDI Improved check_stability->resolve No hydration_ok Hydration OK extrusion_ok Extrusion OK stability_ok No Aggregation hydration_issue->resolve extrusion_issue->resolve stability_issue->resolve

Caption: Troubleshooting decision tree for high PDI in liposome batches.

References

Technical Support Center: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-sn-glycero-3-succinate (DGS)-containing liposomes and lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGS) and why is it used in liposomal formulations?

This compound (DGS) is an anionic phospholipid derivative. Its structure includes two oleoyl (B10858665) fatty acid chains attached to a glycerol (B35011) backbone, which is further conjugated with a succinic acid moiety. This succinate (B1194679) group gives the lipid a net negative charge.

Key applications of DGS in formulations include:

  • Gene and Drug Delivery: DGS is a crucial component in lipid-based carriers for delivering nucleic acids (siRNA, mRNA) and proteins.[1]

  • Electrostatic Interactions: The negative charge allows DGS to interact with cationic lipids, proteins, and other charged molecules, which is vital for stabilizing the formulation and encapsulating charged cargo.[1]

  • pH Responsiveness: The succinate headgroup provides a degree of pH sensitivity, which can be exploited for triggered release of the encapsulated contents in specific cellular compartments.[1]

  • Structural Stability: In combination with other lipids, DGS enhances the structural stability of liposomes and lipid nanoparticles, protecting the cargo from degradation.[1]

Q2: My results are inconsistent when using DGS-containing liposomes. What are the general mechanisms of assay interference?

Liposomes and lipid nanoparticles (LNPs) can interfere with biological assays through several mechanisms, leading to unreliable and inconsistent results. It is crucial to understand that the interference is often caused by the entire nanoparticle formulation, not just the DGS molecule itself.

Common mechanisms of interference include:

  • Light Scattering: Liposomes in suspension can scatter light, which is a significant issue in optical-based assays such as UV-Vis spectrophotometry and fluorescence spectroscopy. This can lead to artificially high absorbance readings or interfere with the detection of fluorescent signals.

  • Analyte Sequestration: The lipid bilayer of liposomes can adsorb or sequester assay components, including enzymes, substrates, or detection antibodies. This reduces their effective concentration in the assay, leading to inaccurate results.

  • Chemical Interference: Components of the liposome (B1194612) formulation or the encapsulated cargo might directly react with assay reagents, leading to false-positive or false-negative signals.

  • Biological Effects: The liposomes themselves may exert biological effects on the cells being studied, such as cytotoxicity or induction of signaling pathways, which can confound the interpretation of the experimental results.

Troubleshooting Guides

Issue 1: Inaccurate Results in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

Symptoms:

  • Unexpectedly high or low cell viability readings.

  • High variability between replicate wells.

  • Discrepancies between viability results and microscopic observations of cell health.

Root Cause Analysis:

Liposomes, including those containing DGS, have been shown to interfere with common colorimetric and fluorometric cell viability assays. The lipid bilayers can interact with the formazan (B1609692) crystals produced in tetrazolium-based assays (like MTT), leading to an over- or underestimation of cell viability.[2][3] For resazurin-based assays, liposomes can interfere with the fluorescent signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting Cell Viability Assay Interference A Inaccurate Cell Viability Results B Run 'Empty Liposome' Control (without encapsulated drug) A->B C Significant Interference Observed? B->C D Option 1: Switch to a Non-Interfering Assay C->D Yes E Option 2: Modify Existing Assay Protocol C->E Yes I Proceed with Experiment C->I No F Recommended Assays: - Trypan Blue Exclusion - LDH Release Assay - ATP-based Luminescence Assay D->F G Modifications: - Wash cells before adding reagent - Increase solubilization time - Centrifuge plate before reading E->G H Validate New Assay or Protocol F->H G->H H->I

Caption: Workflow for troubleshooting interference in cell viability assays.

Experimental Protocols:

Protocol 1: Empty Liposome Control

  • Preparation: Prepare a batch of "empty" liposomes using the same lipid composition (including DGS) and preparation method as your drug-loaded liposomes, but without the encapsulated drug.

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the empty liposomes, mirroring the concentrations of the drug-loaded liposomes used in your experiment.

  • Assay Performance: Perform your standard cell viability assay (e.g., MTT).

  • Analysis: If you observe a significant change in the assay signal in the presence of empty liposomes, this confirms interference.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a suitable alternative as it measures the release of a cytosolic enzyme into the culture medium upon cell lysis, and is less prone to lipid interference.

  • Cell Culture: Seed cells in a 96-well plate and treat with your DGS-liposome formulations. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (as per the manufacturer's instructions).

  • Measurement: Incubate and measure the absorbance at the recommended wavelength.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.

Quantitative Data Summary:

The following table provides a hypothetical yet representative example of the impact of empty DGS-liposomes on different viability assays.

Assay TypeControl (No Liposomes)10 µM Empty DGS-Liposomes50 µM Empty DGS-Liposomes100 µM Empty DGS-Liposomes
MTT Assay (% Viability) 100%115% (Overestimation)135% (Overestimation)150% (Overestimation)
Resazurin Assay (% Viability) 100%90% (Underestimation)75% (Underestimation)60% (Underestimation)
LDH Assay (% Cytotoxicity) 0%2%4%5%
ATP-based Assay (% Viability) 100%98%95%92%
Issue 2: Interference in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence.

  • Quenching of the fluorescent signal.

  • Non-linear fluorescence readings.

Root Cause Analysis:

DGS-containing liposomes can cause interference in fluorescence-based assays through two primary mechanisms:

  • Light Scattering: The liposomes themselves can scatter the excitation and emission light, leading to an increase in background noise and inaccurate readings.[4][5][6]

  • Autofluorescence/Quenching: While DGS itself is not typically fluorescent, the encapsulated drug or other components of the formulation may be. Alternatively, the liposomes or their cargo can absorb the excitation or emission light, leading to signal quenching.

Troubleshooting Workflow:

cluster_1 Troubleshooting Fluorescence Assay Interference A Inaccurate Fluorescence Readings B Run 'Liposome-Only' Control (in assay buffer) A->B C Significant Signal Change? B->C D Option 1: Centrifuge Plate Before Reading C->D Yes E Option 2: Optimize Plate Reader Settings C->E Yes F Option 3: Use a Red-Shifted Fluorophore C->F Yes K Proceed with Experiment C->K No G Protocol: - Centrifuge at >10,000 x g for 15 min - Read supernatant D->G H Settings: - Use top-reading mode - Adjust gain and Z-height E->H I Rationale: - Longer wavelengths are less  prone to scattering and  compound autofluorescence F->I J Validate New Protocol/Settings G->J H->J I->J J->K

Caption: Workflow for troubleshooting interference in fluorescence-based assays.

Experimental Protocols:

Protocol 3: Pre-Reading and Background Subtraction

  • Plate Setup: Dispense your DGS-liposome samples into the wells of your assay plate.

  • Initial Read: Before adding the fluorescent substrate or antibody, read the plate at the excitation and emission wavelengths of your assay. This will quantify the background fluorescence from your liposomes.

  • Assay Execution: Proceed with your standard assay protocol.

  • Final Read: Read the plate again after the assay is complete.

  • Data Analysis: Subtract the initial background reading from the final reading for each well to obtain the corrected fluorescence signal.

Protocol 4: High-Speed Centrifugation for Sample Clarification

For endpoint assays where the liposomes are not required for the final reading, they can be pelleted to reduce light scattering.

  • Assay Incubation: Perform the incubation steps of your assay in microcentrifuge tubes or a centrifuge-compatible plate.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the liposomes.[1][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean plate for reading.

  • Measurement: Read the fluorescence of the supernatant.

Quantitative Data Summary:

The following table illustrates the potential effect of DGS-liposomes on a fluorescence intensity assay and the improvement with mitigation strategies.

SampleStandard Protocol (Relative Fluorescence Units - RFU)With Background Subtraction (RFU)With Centrifugation (RFU)
Buffer Only 100100100
Fluorescent Substrate 10,00010,00010,000
Substrate + 50 µM DGS-Liposomes 12,500 (25% error)10,200 (2% error)10,100 (1% error)
Issue 3: Reduced Activity in Enzyme or Protein-Binding Assays

Symptoms:

  • Lower than expected enzyme activity.

  • Altered enzyme kinetics (e.g., changes in Km or Vmax).

  • Reduced signal in protein-binding assays (e.g., ELISA).

Root Cause Analysis:

The anionic surface of DGS-containing liposomes can non-specifically bind to proteins, including enzymes and antibodies, through electrostatic interactions.[1] This sequestration can reduce the effective concentration of the protein in the assay, leading to an apparent decrease in activity or binding.

Troubleshooting Workflow:

cluster_2 Troubleshooting Protein-Based Assay Interference A Reduced Enzyme/Binding Activity B Run 'Liposome + Protein' Control A->B C Activity Still Reduced? B->C D Option 1: Increase Protein Concentration C->D Yes E Option 2: Add a Blocking Agent C->E Yes F Option 3: Modify Buffer Conditions C->F Yes K Proceed with Experiment C->K No G Rationale: - Saturate non-specific binding  sites on liposomes D->G H Blocking Agents: - Bovine Serum Albumin (BSA) - Casein E->H I Buffer Modifications: - Increase ionic strength (e.g., higher salt) - Adjust pH F->I J Validate New Assay Conditions G->J H->J I->J J->K

Caption: Workflow for troubleshooting interference in protein-based assays.

Experimental Protocols:

Protocol 5: Use of a Blocking Agent

  • Pre-incubation: Before adding the DGS-liposomes to your assay, pre-incubate them with a solution of a blocking protein, such as 1% Bovine Serum Albumin (BSA), for 15-30 minutes.

  • Assay Execution: Add the pre-incubated liposomes to your assay system. The BSA will occupy the non-specific binding sites on the liposomes, preventing them from sequestering your enzyme or antibody of interest.

  • Control: Ensure that the BSA itself does not interfere with your assay by running a "BSA only" control.

Protocol 6: Modifying Buffer Ionic Strength

  • Buffer Preparation: Prepare your assay buffer with an increased concentration of salt (e.g., increase NaCl from 150 mM to 300 mM).

  • Assay Performance: Run your assay using the higher ionic strength buffer. The increased salt concentration can disrupt electrostatic interactions between the DGS-liposomes and your protein of interest, reducing non-specific binding.

  • Validation: Confirm that the altered buffer conditions do not negatively impact the activity of your enzyme or the binding affinity of your antibody.

Quantitative Data Summary:

The following table shows a representative example of how DGS-liposomes can inhibit an enzyme and how this can be mitigated.

ConditionEnzyme Activity (U/mL)
Enzyme Only 100
Enzyme + 50 µM DGS-Liposomes 65
Enzyme + 50 µM DGS-Liposomes (pre-incubated with 1% BSA) 95
Enzyme + 50 µM DGS-Liposomes (in high salt buffer) 92

References

Optimizing the fusogenic properties of DOGS-containing liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the fusogenic properties of liposomes containing the cationic lipid DOGS (Dioctadecyl-amidoglycyl-spermine).

Frequently Asked Questions (FAQs)

Q1: What is the role of DOGS in a liposome (B1194612) formulation? A: DOGS is a cationic lipid. Its primary role is to impart a positive surface charge to the liposome. This positive charge facilitates the electrostatic interaction with negatively charged molecules like plasmid DNA or siRNA to form lipoplexes. It also promotes interaction with the negatively charged cell membrane, which is the initial step for cellular uptake.

Q2: Why is a "helper lipid" like DOPE often included with DOGS? A: A helper lipid, such as DOPE (Dioleoylphosphatidylethanolamine), is crucial for enhancing the fusogenic properties of the liposome. DOPE has a conical shape that does not readily form stable bilayers on its own but can induce instability in the lipid bilayer of the endosome upon internalization.[1] This destabilization is thought to facilitate the release of the liposome's cargo from the endosome into the cytoplasm, a critical step for the efficacy of gene delivery agents.[1][2] Replacing DOPE with lipids that favor stable bilayers, like DOPC, can significantly decrease or eliminate fusogenic activity and reduce transfection efficiency.[1]

Q3: What is the optimal charge ratio (+/-) for forming DOGS-lipoplexes for transfection? A: The optimal charge ratio, which is the ratio of positive charges from the cationic lipid (like DOGS) to the negative charges from the nucleic acid's phosphate (B84403) backbone, is cell-type dependent and must be determined empirically.[3][4] However, a common starting point for optimization is a charge ratio where the positive charges are in excess, for example, from 2:1 to 5:1.[2] An excess positive charge ensures complete complexation of the nucleic acid and results in a net positive zeta potential for the lipoplex, which aids in its interaction with the cell surface.

Q4: How do liposome size and zeta potential affect fusogenicity and transfection efficiency? A: While important for characterization, liposome size and zeta potential do not always directly correlate with transfection efficiency.[3]

  • Size: Liposomes are typically sized between 100-200 nm for transfection applications.[5] While some studies suggest smaller liposomes might be more efficient, the optimal size can be system-dependent.

  • Zeta Potential: A positive zeta potential (typically > +20 mV) is necessary for the initial binding of the lipoplex to the cell membrane. However, a very high positive charge can sometimes be associated with increased cytotoxicity. Formulations with a zeta potential of at least +30 mV are generally considered stable in suspension.

Q5: Should lipoplex formation be done in the presence or absence of serum? A: It is highly recommended to form the DOGS-liposome/nucleic acid complexes in a serum-free medium.[6][7] Serum proteins can interfere with the complex formation, leading to larger, less effective aggregates and reduced transfection efficiency. Once the complexes are formed (typically after a 15-30 minute incubation), they can often be added to cells cultured in serum-containing medium, although this may still impact efficiency and should be optimized for your specific cell type.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency 1. Suboptimal DOGS:Helper Lipid Ratio: Incorrect ratio can lead to poor fusogenicity.Titrate the molar ratio of DOGS to DOPE. Start with common ratios like 1:1 or 1:2 and test a range.
2. Suboptimal Charge Ratio (+/-): Too little or too much cationic lipid relative to the nucleic acid.Optimize the charge ratio by varying the amount of DOGS-liposome added to a fixed amount of nucleic acid. Test ratios from 1:1 to 5:1.[2]
3. Poor Lipoplex Formation: Complexes are too large or aggregated.Ensure dilutions of lipids and nucleic acids are done in serum-free media.[7] Gently mix the components and allow for an adequate incubation time (15-30 min) for complex formation.[7]
4. Low Cell Viability/Health: Cells were not in a healthy, proliferative state during transfection.Use cells that are at a low passage number and ensure they are >90% viable. Plate cells to be 70-90% confluent at the time of transfection.[6]
5. Inefficient Endosomal Escape: The lipoplex is being trapped and degraded in lysosomes.This is a primary function of the fusogenic helper lipid. Confirm that DOPE is being used and optimize its ratio relative to DOGS.
High Cytotoxicity / Cell Death 1. Excess Cationic Lipid: High concentrations of cationic lipids are known to be toxic to cells.Reduce the total amount of lipoplex added to the cells. Lower the charge ratio to use less DOGS-liposome.
2. Long Exposure Time: Leaving the lipoplex complexes on the cells for too long can increase toxicity.After an initial incubation period (e.g., 4-6 hours), consider replacing the transfection medium with fresh, complete culture medium.
3. Poor Quality Nucleic Acid: Contaminants like endotoxins in the plasmid prep can cause cell death.Use a high-quality plasmid purification kit that ensures low endotoxin (B1171834) levels.
Liposome Aggregation 1. Incorrect Hydration Buffer: Use of buffers with high ionic strength or divalent cations can cause aggregation.Hydrate (B1144303) the lipid film with a low ionic strength buffer (e.g., HEPES, citrate) or sterile water.
2. Low Zeta Potential: Insufficient surface charge to maintain colloidal stability.Ensure the proportion of DOGS is high enough to impart a sufficient positive zeta potential (ideally > +20-30 mV).
3. Improper Storage: Storing liposomes at the wrong temperature can lead to fusion or aggregation.Store liposomes at 4°C and use them within a reasonable timeframe. Avoid freezing unless a suitable cryoprotectant is used.

Quantitative Data

Optimizing the molar ratio of the cationic lipid to the helper lipid is a critical step in developing a potent fusogenic liposome formulation. While specific data for DOGS is distributed across various studies, the following table presents representative data from a study using the analogous cationic lipid DOTAP with the fusogenic helper lipid DOPE. This illustrates the typical effects of varying lipid ratios on the physicochemical properties of the liposomes.

Table 1: Effect of Cationic:Helper Lipid Ratio on Liposome Properties (DOTAP:DOPE System)

Formulation (Weight Ratio)Cationic Lipid (DOTAP)Helper Lipid (DOPE)Mean Particle Size (nm)Zeta Potential (mV)Relative Transfection Efficiency
T1P0 10~130~55Cell-type dependent, high in some
T3P1 31~145~50High in several cell lines
T1P1 11~160~45Optimal in some cell lines
T1P3 13~250~30Lower efficiency in most lines tested

Note: This data is adapted from a study on DOTAP/DOPE liposomes and is intended to be representative of the optimization process for cationic/fusogenic lipid systems.[3] The optimal ratio is highly cell-line dependent and must be determined experimentally for each specific application.[3]

Experimental Protocols

Protocol 1: Preparation of DOGS/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • DOGS (Dioctadecyl-amidoglycyl-spermine)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: Dissolve the desired amounts of DOGS and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a clean round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature slightly above room temperature (~30-35°C) to facilitate solvent removal. Apply a gentle vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Film Drying: Remove the flask from the rotary evaporator and place it under a high vacuum for at least 2-4 hours (or overnight) to remove any residual chloroform. This step is critical for forming stable liposomes.

  • Hydration: Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids. Add the pre-warmed buffer to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask vigorously to hydrate the lipid film. This can be done by vortexing or manual swirling. This process results in the formation of multilamellar vesicles (MLVs), and the solution will appear milky. Allow the film to hydrate for about 1 hour.

  • Extrusion (Sizing): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Load the MLV suspension into one of the extruder's syringes. c. Pass the lipid suspension back and forth through the membrane 11-21 times. This process shears the large MLVs into smaller, more uniform LUVs. The solution should become more translucent.

  • Storage: Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed.

Protocol 2: FRET-Based Lipid Mixing Assay to Measure Fusogenicity

This assay quantifies the fusion between liposomes by measuring the dilution of a FRET pair of fluorescent lipids, leading to a decrease in FRET signal.

Materials:

  • Unlabeled Liposomes: Prepared with DOGS/DOPE as described in Protocol 1.

  • Labeled Liposomes: Prepared as in Protocol 1, but with the addition of 0.5 mol% NBD-PE (donor fluorophore) and 0.5 mol% Rhodamine-PE (acceptor fluorophore) to the initial lipid mixture.

  • Fluorescence spectrophotometer with temperature control.

  • Fusion buffer (e.g., PBS or HEPES buffer).

Procedure:

  • Prepare Liposome Suspensions: Prepare separate suspensions of labeled and unlabeled liposomes.

  • Establish Baseline Fluorescence: In a cuvette, add the labeled liposomes to the fusion buffer. Excite the sample at the NBD excitation wavelength (~465 nm) and record the emission spectrum (typically ~500-650 nm). You should observe a high emission peak for Rhodamine-PE (~585 nm) due to efficient FRET. This is your 0% fusion signal.

  • Induce Fusion: Add the unlabeled liposomes to the cuvette containing the labeled liposomes (a common ratio is 1:4 labeled to unlabeled). The mechanism to induce fusion will depend on the experimental question. For lipoplexes, the addition of DNA could be the trigger.

  • Monitor Fluorescence Changes: Immediately after adding the unlabeled liposomes (or fusion trigger), begin recording the emission spectrum over time. As the labeled and unlabeled liposomes fuse, the fluorescent probes are diluted in the newly formed membrane.[3] This increases the average distance between donor and acceptor, reducing FRET efficiency. Consequently, the NBD emission (~530 nm) will increase, and the Rhodamine-PE emission (~585 nm) will decrease.

  • Determine Maximum Dilution (100% Fusion): To determine the signal for complete lipid mixing, add a small amount of a detergent (e.g., Triton X-100) to the cuvette to completely solubilize the liposomes. Record the final emission spectrum.

  • Calculate Fusion Efficiency: The percentage of fusion at any given time point can be calculated by comparing the change in the FRET ratio (e.g., Acceptor Intensity / Donor Intensity) relative to the 0% and 100% fusion controls.

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization cluster_func Functional Assay dissolve 1. Dissolve DOGS/DOPE in Organic Solvent film 2. Create Thin Lipid Film dissolve->film hydrate 3. Hydrate Film in Aqueous Buffer film->hydrate extrude 4. Extrude to Form Homogeneous LUVs hydrate->extrude size Measure Size & PDI (DLS) extrude->size zeta Measure Zeta Potential extrude->zeta complex 5. Form Lipoplex (Liposome + Nucleic Acid) extrude->complex transfect 6. Add to Cells (Transfection) complex->transfect assay 7. Assay for Gene Expression transfect->assay

Caption: Experimental workflow for DOGS-liposome preparation and application.

G lipoplex Cationic Lipoplex (DOGS/DNA) membrane Cell Plasma Membrane lipoplex->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape (DOPE-mediated) endosome->escape cytoplasm Cargo Release into Cytoplasm escape->cytoplasm nucleus Nuclear Entry (for DNA) cytoplasm->nucleus expression Gene Expression nucleus->expression

Caption: Cellular uptake pathway for DOGS-based lipoplexes.

G start Low Transfection Efficiency? check_cells Cells Healthy & 70-90% Confluent? start->check_cells check_dna High Purity Nucleic Acid? check_cells->check_dna Yes fail_cells Improve Cell Culture Conditions check_cells->fail_cells No check_ratio Charge Ratio Optimized? check_dna->check_ratio Yes fail_dna Re-purify Nucleic Acid check_dna->fail_dna No check_helper Helper Lipid (DOPE) Ratio Optimized? check_ratio->check_helper Yes fail_ratio Titrate Lipid:DNA Ratio (e.g., 1:1 to 5:1) check_ratio->fail_ratio No success Problem Solved check_helper->success Yes fail_helper Titrate DOGS:DOPE Ratio (e.g., 1:1, 1:2) check_helper->fail_helper No fail_cells->success fail_dna->success fail_ratio->success fail_helper->success

Caption: Troubleshooting logic for low transfection efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) vs. DOPG in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, the choice of lipids is paramount to the success of liposomal formulations. Both 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are anionic lipids utilized to impart specific characteristics to liposomes. However, their distinct headgroup structures lead to fundamentally different functionalities, particularly in response to environmental pH. This guide provides an objective comparison of DGS and DOPG, supported by experimental data, to aid researchers in selecting the optimal lipid for their therapeutic delivery system.

Core Functional Differences

This compound (DGS) is a titratable, anionic lipid distinguished by its succinate (B1194679) headgroup.[] This feature confers pH-sensitivity to liposomal formulations.[2] At neutral physiological pH (~7.4), the succinyl group is deprotonated and negatively charged, maintaining the liposome's stability.[2] However, in acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes (pH ~5.0), the succinyl headgroup becomes protonated.[2] This neutralization of charge disrupts the electrostatic balance within the lipid bilayer, leading to membrane destabilization and the triggered release of encapsulated contents.[][2] This "smart" release mechanism makes DGS an excellent candidate for targeted drug delivery to pathological tissues and for facilitating endosomal escape of therapeutic payloads into the cytoplasm.[2]

1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a more conventional anionic phospholipid.[3] Its phosphoglycerol headgroup carries a stable negative charge across a broad physiological pH range. This consistent negative surface charge is used to prevent aggregation, modulate interactions with serum proteins, and influence cellular uptake.[4][5] DOPG is frequently incorporated into liposomes to mimic the anionic character of biological membranes and to enhance the encapsulation of certain molecules.[6][7] Unlike DGS, DOPG does not provide a triggered release mechanism in response to pH changes; drug release is typically more gradual and dependent on bilayer permeability and degradation within the cell.[4]

Quantitative Data Comparison

The following tables summarize the key physicochemical and performance characteristics of DGS and DOPG in liposomal formulations, based on available experimental data.

Table 1: Physicochemical Properties

PropertyThis compound (DGS)1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
Lipid Type Anionic, Titratable Amphiphile[8]Anionic Phospholipid[3]
Headgroup Succinate[2]Phospho-rac-glycerol[3]
Key Feature pH-Responsive: Protonates at acidic pH to trigger membrane destabilization[][2]Stable Anionic Charge: Imparts a consistent negative zeta potential[5]
Zeta Potential pH-dependent; anionic at neutral pHStrongly negative (e.g., -40 ± 3 mV in DPBS)[5]
Primary Application pH-sensitive liposomes for targeted release in acidic environments (tumors, endosomes)[2][9]Creating stable, negatively charged liposomes to influence stability and cellular uptake[4][5]

Table 2: Performance in Liposome (B1194612) Formulations

Performance MetricDGS-Containing LiposomesDOPG-Containing Liposomes
Stability at Neutral pH Generally stable when formulated with a helper lipid like DOPE[8]Stable, especially when formulated with cholesterol[4][6]
Stability in Serum Can be formulated to be stable in plasma[8][10]Stability can be compromised by serum proteins, leading to drug leakage[4]
Drug Release Mechanism Triggered release at acidic pH (e.g., pH 5.0-6.5)[2][8]Gradual leakage, dependent on bilayer properties and cellular degradation[4]
Cellular Uptake Primarily via endocytosis; the key event is subsequent endosomal escape[2][8]High uptake efficiency via energy-dependent endocytosis[4][5][11]
Drug Loading Used to encapsulate chemotherapeutics, siRNA, and oligonucleotides[12]High loading capability for molecules like Peptide Nucleic Acids (PNA)[6]
In Vivo Behavior Designed for prolonged circulation and accumulation in acidic tumor tissues[10]Can be rapidly cleared by the reticuloendothelial system unless sterically shielded (e.g., with PEG)[13]

Visualization of Mechanisms and Workflows

Mechanism of Action: Intracellular Drug Release

The distinct headgroups of DGS and DOPG lead to different intracellular fates for the encapsulated drug cargo following endocytosis.

G cluster_DGS DGS Liposome: pH-Triggered Endosomal Escape cluster_DOPG DOPG Liposome: Endolysosomal Pathway DGS_uptake 1. Endocytosis DGS_endo 2. Acidification of Endosome (pH drops to ~5.0) DGS_uptake->DGS_endo DGS_proton 3. DGS Headgroup Protonation DGS_endo->DGS_proton DGS_destabilize 4. Liposome Membrane Destabilization DGS_proton->DGS_destabilize DGS_release 5. Drug Release into Cytoplasm DGS_destabilize->DGS_release DOPG_uptake 1. Endocytosis DOPG_endo 2. Trafficking to Endolysosome DOPG_uptake->DOPG_endo DOPG_degrade 3. Liposome Degradation by Lysosomal Enzymes DOPG_endo->DOPG_degrade DOPG_release 4. Gradual Drug Release/ Degradation DOPG_degrade->DOPG_release

Caption: Comparative intracellular pathways of DGS and DOPG liposomes.

Experimental Workflow for Liposome Performance Comparison

A standardized workflow is crucial for the objective comparison of different liposome formulations.

G prep Liposome Preparation (Thin-Film Hydration) char Physicochemical Characterization (DLS, Zeta Potential) prep->char stability Stability Assessment (Incubation in PBS/Serum) char->stability release In Vitro Release (Dialysis Method) char->release uptake Cellular Uptake Assay (Flow Cytometry) char->uptake data Data Analysis & Comparison stability->data release->data vivo In Vivo Studies (Pharmacokinetics) uptake->vivo vivo->data

Caption: Standard experimental workflow for comparing liposome formulations.

Detailed Experimental Protocols

Here we provide methodologies for key experiments used to characterize and compare liposomal formulations.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common and reproducible method for preparing both DGS and DOPG-based liposomes.[4]

  • Materials : this compound (DGS) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), helper lipids (e.g., DOPE or cholesterol), chloroform (B151607), hydration buffer (e.g., PBS or a buffer containing the drug to be encapsulated).

  • Protocol :

    • Dissolve the desired lipids (e.g., DOPG and cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.[4]

    • Evaporate the organic solvent using a rotary evaporator or a gentle stream of dry nitrogen gas for at least 30 minutes to form a thin lipid film on the flask wall.[4]

    • Place the flask under a high vacuum for several hours (or overnight) to remove any residual solvent.[4]

    • Hydrate the lipid film with the aqueous buffer by vortexing. The buffer should be pre-heated above the lipid phase transition temperature.

    • To create more homogenous unilamellar vesicles, subject the resulting multilamellar vesicle suspension to several freeze-thaw cycles (e.g., 5 cycles) by alternating between liquid nitrogen and a warm water bath.[4]

    • Extrude the liposome suspension 10-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to produce vesicles with a uniform size distribution.[4]

    • Remove any unencapsulated material by size-exclusion chromatography or dialysis.

Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled liposomes by cells.[4][5]

  • Materials : HeLa cells (or other relevant cell line), complete cell culture medium (cMEM), PBS, trypsin-EDTA, fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated dye).

  • Protocol :

    • Seed cells (e.g., HeLa cells at 5 x 10⁴ cells/well) in a 24-well plate and culture for 24 hours.[4]

    • Remove the culture medium and expose the cells to the liposome dispersion (e.g., 62 µg/mL) in fresh cMEM.[4]

    • Incubate for various time points (e.g., 1, 2, 4 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • After incubation, wash the cells once with cMEM and twice with PBS to remove non-internalized liposomes.[4]

    • Detach the cells from the plate using trypsin-EDTA.[4]

    • Resuspend the cells in PBS for analysis.

    • Measure the median cell fluorescence intensity using a flow cytometer. The results reflect the amount of liposome uptake.

Liposome Stability and Drug Leakage Assay

This experiment assesses the stability of liposomes and the retention of their cargo upon incubation in a biologically relevant medium.[4]

  • Materials : Liposomes encapsulating a fluorescent marker (e.g., sulforhodamine B (SRB) or calcein), complete cell culture medium (cMEM), PBS, size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B).

  • Protocol :

    • Prepare a liposome dispersion (e.g., 62 µg/mL) in cMEM.[4]

    • Incubate the dispersion under cell culture conditions (37°C, 5% CO₂) for increasing periods (e.g., 0, 6, 24 hours). This process is referred to as "aging" the liposomes.[4]

    • At each time point, take a sample of the aged dispersion. This sample can be used in a cellular uptake assay (as described above) to assess functional stability, where a decrease in uptake over aging time indicates instability and cargo loss.[4]

    • Alternatively, to directly quantify leakage, load the aged dispersion onto an SEC column pre-balanced with PBS.[4]

    • Elute the column with PBS. The liposomes will elute in the void volume, while the smaller, leaked fluorescent marker will be retained and elute later.

    • Quantify the amount of free marker in the collected fractions to determine the percentage of leakage over time.

Conclusion

The choice between DGS and DOPG for liposomal formulations is dictated by the desired therapeutic strategy.

  • This compound (DGS) is the superior choice for applications requiring stimuli-responsive drug release . Its ability to destabilize in acidic conditions makes it ideal for targeting tumors and enhancing the intracellular delivery of drugs by promoting endosomal escape.[2] This targeted release mechanism can maximize therapeutic effect while minimizing exposure to healthy tissues.[2]

  • 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is a robust option for creating liposomes with a stable negative surface charge . This is beneficial for improving formulation stability against aggregation and for modulating cellular interactions.[4][5] While DOPG liposomes demonstrate high cellular uptake, they lack a specific trigger for drug release, relying instead on slower, passive mechanisms.[4]

For researchers developing sophisticated, targeted delivery systems that respond to the unique pathophysiology of a disease site, DGS offers a clear advantage. For applications where a stable anionic surface and high cellular uptake are the primary goals without the need for triggered release, DOPG remains a reliable and well-characterized choice.

References

A Comparative Guide to Dendronized and Dendrimer-Grafted Organosilica Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nanomedicine is continually evolving, with a strong focus on developing efficient and targeted drug delivery systems. Among the promising candidates, organosilica-based nanoparticles have garnered significant attention due to their biocompatibility, high surface area, and tunable properties. This guide provides an in-depth comparison of two advanced modifications of these platforms: Dendronized Organosilica-based Delivery Systems (DOGS) and Dendrimer-Organosilica Hybrid Nanoparticles (DOPS). We will delve into their structural differences, drug delivery efficacy supported by experimental data, and the underlying methodologies.

Structural and Conceptual Differences

At their core, both DOGS and DOPS leverage the unique properties of dendrimeric structures to enhance drug delivery. However, the architectural distinction between them plays a crucial role in their performance.

  • Dendronized Organosilica-based Delivery Systems (DOGS): In this architecture, dendrons (wedge-shaped sections of a dendrimer with a single focal point) are covalently attached to the surface of organosilica nanoparticles. This "grafting-to" approach results in a dense, well-defined layer of dendrons on the nanoparticle surface. The organosilica core provides a stable scaffold and can be mesoporous to allow for drug loading within its channels.

  • Dendrimer-Organosilica Hybrid Nanoparticles (DOPS): In contrast, DOPS are typically synthesized through a "grafting-from" or co-condensation method where the dendrimer is more integrated into the silica (B1680970) network. This can result in a structure where the dendrimer is either encapsulated within or grown from the silica matrix, leading to a more complex, interpenetrating hybrid material.

Below is a visual representation of the structural differences between DOGS and DOPS.

DOGS_vs_DOPS cluster_DOGS Dendronized Organosilica (DOGS) cluster_DOPS Dendrimer-Organosilica Hybrid (DOPS) Core_DOGS Organosilica Core D1 Dendron Core_DOGS->D1 D2 Dendron Core_DOGS->D2 D3 Dendron Core_DOGS->D3 D4 Dendron Core_DOGS->D4 Core_DOPS Silica-Dendrimer Matrix Dendrimer_in_Matrix Integrated Dendrimer Cellular_Uptake_Pathway NP Nanoparticle (DOGS or DOPS) Cell_Membrane Cell Membrane NP->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Proton Sponge Effect) Drug Drug Release Lysosome->Drug pH-triggered Release Nucleus Nucleus Cytosol->Nucleus Drug Action Drug->Cytosol Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_loading Drug Loading & Release cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Nanoparticle Synthesis (DOGS or DOPS) Characterization Physicochemical Characterization (Size, Zeta, Morphology) Synthesis->Characterization Loading Drug Loading (e.g., Doxorubicin) Characterization->Loading Release In Vitro Release Study (pH 7.4 & 5.0) Loading->Release Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Release->Cytotoxicity Uptake Cellular Uptake Study (Confocal Microscopy, Flow Cytometry) Cytotoxicity->Uptake Animal_Model Animal Model (e.g., Tumor-bearing mice) Uptake->Animal_Model Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Biodistribution Biodistribution & Toxicity Efficacy->Biodistribution

Alternatives to 1,2-Dioleoyl-sn-glycero-3-succinate for pH-sensitive delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Alternatives for pH-Sensitive Drug Delivery: A Comparative Analysis of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Analogs and Other pH-Sensitive Lipids

For researchers, scientists, and drug development professionals navigating the landscape of pH-sensitive drug delivery, the selection of the appropriate lipid is a critical determinant of therapeutic success. This compound (DGS) is a well-established component in the formulation of pH-sensitive liposomes, prized for its ability to trigger the release of encapsulated cargo in the acidic microenvironments of tumors and endosomes. However, a range of alternatives exists, each with a unique performance profile. This guide provides an objective comparison of DGS and its alternatives, supported by experimental data, to inform the rational design of next-generation drug delivery systems.

Comparative Performance of pH-Sensitive Lipids

The efficacy of a pH-sensitive lipid is determined by a combination of factors, including its ability to form stable liposomes at physiological pH (7.4) and to rapidly destabilize and release its payload in response to a decrease in pH. The following tables summarize key performance metrics for DGS and its prominent alternatives.

Table 1: Physicochemical Properties of pH-Sensitive Liposomes

Lipid Composition (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.5Encapsulation Efficiency (%)
DGS (DOSG) Analogues
DOPE/1,2-DOSGNot ReportedNot ReportedNot ReportedNot ReportedHigh (Qualitative)[1]
DOPE/1,2-DPSGNot ReportedNot ReportedNot ReportedNot ReportedHigh (Qualitative)[1]
Cholesteryl Hemisuccinate (CHEMS)
DOPE/CHEMS (6:4)~160-170< 0.2NegativeIncreased toward neutralNot Reported for drug
DOPE/CHEMS/DSPE-PEG2000 (5.8:3.7:0.5)~160LowNeutralNot ReportedHigh for Doxorubicin[2]
DOPE/CHEMS (varied ratios)153.2 - 206.4Acceptable-17.8 to -24.6Increased toward neutralVaried for Cisplatin
Oleic Acid (OA)
DOPE/OANot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Charge-Reversal Lipids
Cationic Lipid 1/DNA~562Not ReportedPositiveBecomes Anionic (Qualitative)[3]High for DNA[3]

Table 2: pH-Dependent Drug Release

Lipid CompositionDrug/Cargo% Release at pH 7.4 (Time)% Release at pH 5.5 (Time)Reference
DGS (DOSG) Analogues
DOPE/1,2-DOSGDiphtheria Toxin ALow (Qualitative)High (Qualitative)[1]
DOPE/1,2-DPSGDiphtheria Toxin ALow (Qualitative)High (Qualitative)[1]
Cholesteryl Hemisuccinate (CHEMS)
DOPE/CHEMS-basedDoxorubicin< 10% (6 h)90% (6 h)[4]
DOPE/CHEMS-basedCisplatin< 40% (in vitro)> 80% (in vitro)
Oleic Acid (OA)
DOPE/OACalceinLow (Qualitative)High, most acid-sensitive[5]

Table 3: In Vitro & In Vivo Performance

Lipid CompositionCell Line(s)Cellular UptakeCytotoxicityIn Vivo EfficacyReference
DGS (DOSG) Analogues
DOPE/1,2-DPSG ImmunoliposomesCultured CellsEffective deliveryMore effective than DOPE/1,2-DOSGNot Reported[1]
Cholesteryl Hemisuccinate (CHEMS)
DOPE/CHEMS-basedMelanoma (B16-BL6)Enhanced12.5-fold higher than free drugNot Reported
HA-targeted DOPE/CHEMSBreast CancerTargetedDramatically decreased tumor volumeDramatically decreased tumor volume[4]
Charge-Reversal Lipids
Cationic Lipid 1CHOBlocks specific cellular uptake pathwaysHigh transfection efficiencyNot Reported[3]

Key Alternatives to DGS: A Deeper Dive

Other Diacylsuccinylglycerols (e.g., 1,2-Dipalmitoyl-sn-glycero-3-succinate, DPSG)

Structural analogs of DGS, such as DPSG, offer a platform to fine-tune the stability and pH-sensitivity of liposomes. The acyl chain length and saturation level significantly impact the bilayer properties.

  • Performance Insights : Studies have shown that in combination with phosphatidylethanolamine (B1630911) (PE), 1,2-dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG) is a more potent stabilizer of PE bilayers compared to 1,2-dioleoyl-sn-3-succinylglycerol (1,2-DOSG or DGS) at neutral pH.[1] However, both become strong destabilizers at pH 5.0.[1] Immunoliposomes prepared with DOPE/1,2-DPSG were found to be more effective drug carriers than those made with DOPE/1,2-DOSG, suggesting that the choice of the diacylsuccinylglycerol backbone is critical for optimizing delivery.[1]

Cholesteryl Hemisuccinate (CHEMS)

CHEMS is a widely used alternative to DGS, valued for its ability to confer pH sensitivity to liposomes, particularly when combined with dioleoylphosphatidylethanolamine (DOPE). At neutral pH, the carboxyl group of CHEMS is deprotonated and negatively charged, stabilizing the liposome (B1194612). In an acidic environment, protonation of the carboxyl group neutralizes its charge, leading to destabilization of the lipid bilayer and subsequent drug release.

  • Performance Insights : DOPE:CHEMS liposomes exhibit excellent pH-responsiveness, retaining their cargo at physiological pH while rapidly releasing it in acidic conditions.[6] The inclusion of CHEMS can lead to the formation of stable liposomes with a negative surface charge at neutral pH.[6] The ratio of DOPE to CHEMS is a critical parameter that can be adjusted to fine-tune the pH sensitivity and release kinetics.[2]

Oleic Acid (OA)

Oleic acid is a simple and effective component for creating pH-sensitive liposomes. Similar to CHEMS, the carboxyl group of oleic acid is deprotonated at neutral pH and becomes protonated in acidic environments, triggering liposome destabilization.

  • Performance Insights : Liposomes composed of DOPE and oleic acid are highly sensitive to acidic pH.[5] In comparative studies, DOPE/OA liposomes have been shown to be the most acid-sensitive among formulations that also included palmitoylhomocysteine (B1678350) (PHC) or dipalmitoylsuccinylglycerol (DPSG).[5]

Charge-Reversal Lipids

A more advanced strategy involves the use of charge-reversal lipids. These lipids are designed to have a neutral or anionic surface charge at physiological pH, which helps in avoiding rapid clearance by the reticuloendothelial system. Upon reaching the acidic tumor microenvironment or being internalized into endosomes, a chemical modification occurs that reverses the surface charge to cationic. This positive charge enhances interaction with negatively charged cell membranes, facilitating cellular uptake and endosomal escape.

  • Performance Insights : Charge-reversal lipids have demonstrated the ability to effectively complex with nucleic acids and mediate high transfection efficiencies in vitro.[3] The switch from a cationic to an anionic state intracellularly, often triggered by enzymes like esterases, can promote the release of the genetic payload.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative evaluation of pH-sensitive liposome formulations.

Preparation of pH-Sensitive Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes.

  • Lipid Film Formation : Dissolve the desired lipids (e.g., DOPE and CHEMS in a specific molar ratio) and the lipophilic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying : Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration : Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion) : To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI) : Determine the mean hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). Dilute the liposome suspension in the appropriate buffer before measurement.

  • Zeta Potential : Measure the surface charge of the liposomes using Laser Doppler Velocimetry. Measurements should be performed at different pH values (e.g., 7.4 and 5.5) to assess pH-sensitivity.

  • Encapsulation Efficiency (EE%) : Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. Quantify the amount of encapsulated drug and the total amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy). The EE% is calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study
  • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS) at pH 7.4 and pH 5.5, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical technique.

  • Plot the cumulative percentage of drug released as a function of time.

Cellular Uptake and Cytotoxicity Assays
  • Cellular Uptake : Incubate cancer cells with fluorescently labeled liposomes for various time points. After incubation, wash the cells to remove non-internalized liposomes. The cellular uptake can be quantified using flow cytometry or visualized using fluorescence microscopy.

  • Cytotoxicity : Treat cancer cells with different concentrations of the drug-loaded liposomes and a free drug solution as a control. After a specific incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT or MTS assay. Calculate the half-maximal inhibitory concentration (IC50) to compare the cytotoxicity of different formulations.

Visualizing the Mechanisms

To better understand the processes involved in pH-sensitive drug delivery, the following diagrams illustrate key concepts.

pH_Sensitive_Liposome_Mechanism cluster_cell Cancer Cell Liposome_Stable Stable Liposome (Anionic/Neutral Surface) Liposome_Destabilized Destabilized Liposome (Protonation of Lipid) Endocytosis Endocytosis Liposome_Stable->Endocytosis Extravasation Drug_Release Drug Release Liposome_Destabilized->Drug_Release Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Membrane Fusion/Disruption) Endosome->Endosomal_Escape Cytosol_Release Drug Release in Cytosol Endosomal_Escape->Cytosol_Release

Caption: Mechanism of pH-sensitive liposome drug delivery.

Experimental_Workflow Formulation 1. Liposome Formulation (Thin-Film Hydration) Characterization 2. Physicochemical Characterization (DLS, Zeta Potential, EE%) Formulation->Characterization InVitro_Release 3. In Vitro Release Study (pH 7.4 vs. 5.5) Characterization->InVitro_Release Cellular_Studies 4. In Vitro Cellular Studies (Uptake & Cytotoxicity) InVitro_Release->Cellular_Studies InVivo_Studies 5. In Vivo Efficacy (Animal Models) Cellular_Studies->InVivo_Studies

Caption: Experimental workflow for evaluating pH-sensitive liposomes.

Lipid_Comparison_Logic cluster_alternatives Alternatives DGS This compound (DGS) DPSG Other Diacylsuccinylglycerols (e.g., DPSG) CHEMS Cholesteryl Hemisuccinate (CHEMS) OA Oleic Acid (OA) Charge_Reversal Charge-Reversal Lipids Performance_Metrics Performance Comparison - Stability - Release Kinetics - Efficacy DPSG->Performance_Metrics Structural Analogs CHEMS->Performance_Metrics Different Headgroup OA->Performance_Metrics Simple Carboxylic Acid Charge_Reversal->Performance_Metrics Advanced Mechanism

Caption: Logical relationship of DGS and its alternatives.

References

A Head-to-Head Battle for Drug Delivery: DOGS-Based Liposomes vs. Polymer Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of drug delivery, the choice of a suitable nanocarrier is a critical decision that can significantly impact therapeutic efficacy and safety. This guide provides a comprehensive, data-driven comparison of two prominent platforms: dioleoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)]-based (DOGS-based) liposomes and polymer nanoparticles. By presenting key performance indicators, detailed experimental protocols, and illustrative diagrams, we aim to equip you with the necessary information to make an informed decision for your specific application.

At a Glance: Key Performance Metrics

The efficacy of a drug delivery system is a multifactorial equation. To facilitate a direct comparison, the following tables summarize critical quantitative data for DOGS-based liposomes and polymer nanoparticles, focusing on the widely used chemotherapeutic agent, doxorubicin (B1662922). It is important to note that these values can vary depending on the specific formulation, drug, and experimental conditions.

ParameterCationic Liposomes (DOGS-based)Polymer Nanoparticles (PLGA)Reference
Particle Size (nm) ~75 - 120~100 - 280[1][2]
Drug Encapsulation Efficiency (%) >85%~43 - 79%[1][2][3]
Drug Loading Content (%) ~1.5%~5%[1]
Zeta Potential (mV) Positive (e.g., +4.4)-21 to -28[1][4]

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Nanocarriers. This table offers a comparative overview of the average particle size, drug encapsulation efficiency, drug loading content, and zeta potential for both delivery platforms.

ParameterCationic Liposomes (in dogs)Polymer Nanoparticles (in dogs)Reference
Drug VincristineCisplatin[5]
Outcome Increased therapeutic index and higher drug concentration compared to free drug.1000-fold greater drug concentration in tumors than in plasma after intratumoral injection.[5]
Drug Paclitaxel (B517696)-[5]
Outcome 15-fold higher paclitaxel concentration in the lung 2 hours after administration compared to free drug.-[5]

Table 2: Preclinical Performance of Nanocarriers in Canine Models. This table highlights the in vivo performance of liposomal and polymeric nanoparticle formulations in canine studies, demonstrating their potential to enhance drug delivery and therapeutic outcomes.

Delving Deeper: Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Here, we provide detailed methodologies for key experiments cited in the comparison of DOGS-based liposomes and polymer nanoparticles.

Preparation of Doxorubicin-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This method is a common technique for encapsulating hydrophilic drugs like doxorubicin into PLGA nanoparticles.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and doxorubicin hydrochloride in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion under reduced pressure to evaporate the organic solvent. This leads to the precipitation of PLGA and the formation of solid nanoparticles with encapsulated doxorubicin.

  • Purification: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: For long-term storage, the nanoparticle suspension can be lyophilized.

Determination of Drug Encapsulation Efficiency and Drug Loading

Accurate quantification of the encapsulated drug is crucial for evaluating the performance of the delivery system.

1. Separation of Free Drug:

  • Method: Centrifuge the nanoparticle suspension at high speed. The nanoparticles will form a pellet, leaving the unencapsulated drug in the supernatant.[6]

  • Alternative Methods: Dialysis or gel column chromatography can also be used to separate the free drug from the nanoparticles.[7]

2. Quantification of Encapsulated Drug:

  • Indirect Method:

    • Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy) by comparing it to a standard curve of the drug.[6]

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug Added - Free Drug) / Total Drug Added] x 100 [6]

  • Direct Method:

    • Lyophilize a known amount of the purified nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Measure the concentration of the drug in the solution.

    • Calculate the Drug Loading (DL%) using the following formula: DL% = (Mass of Drug in Nanoparticles / Mass of Nanoparticles) x 100 [8]

Visualizing the Mechanisms: Cellular Uptake and Experimental Workflow

To provide a clearer understanding of the biological interactions and experimental processes, the following diagrams have been generated using Graphviz.

Cellular_Uptake_Cationic_Liposomes cluster_extracellular Extracellular Space cluster_cell Cell Cationic Liposome Cationic Liposome Cell Membrane Cell Membrane Cationic Liposome->Cell Membrane Electrostatic Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape & Drug Release Cellular_Uptake_Polymer_Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell Polymer Nanoparticle Polymer Nanoparticle Cell Membrane Cell Membrane Polymer Nanoparticle->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Lysosome->Cytosol Degradation & Drug Release Experimental_Workflow_Drug_Loading Prepare Nanoparticle Suspension Prepare Nanoparticle Suspension Separate Free Drug Separate Free Drug Prepare Nanoparticle Suspension->Separate Free Drug Quantify Free Drug Quantify Free Drug Separate Free Drug->Quantify Free Drug Lyophilize Purified Nanoparticles Lyophilize Purified Nanoparticles Separate Free Drug->Lyophilize Purified Nanoparticles Calculate EE% Calculate EE% Quantify Free Drug->Calculate EE% Dissolve Nanoparticles Dissolve Nanoparticles Lyophilize Purified Nanoparticles->Dissolve Nanoparticles Quantify Total Drug Quantify Total Drug Dissolve Nanoparticles->Quantify Total Drug Calculate DL% Calculate DL% Quantify Total Drug->Calculate DL%

References

Benchmarking DOGS Delivery Systems: A Comparative Guide to Lipid-Based Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, cationic lipid-based vectors are a cornerstone for transfecting nucleic acids into eukaryotic cells. Among these, the DOGS (Dioctadecylamidoglycylspermine, available commercially as Transfectam®) delivery system represents a well-established method. This guide provides an objective comparison of the DOGS delivery system with other prominent lipid-based transfection reagents, supported by available experimental data. We will delve into transfection efficiency and cytotoxicity, offering a comprehensive overview to aid in the selection of the most appropriate vector for your research needs.

Performance Comparison of Lipid-Based Transfection Reagents

The efficacy of a transfection reagent is a balance between its ability to efficiently deliver nucleic acids into cells and its inherent toxicity. The following tables summarize publicly available data on the performance of various lipid-based reagents across different cell lines. It is important to note that direct head-to-head comparisons including DOGS are limited in publicly accessible literature. The data presented for Lipofectamine and FuGENE HD are drawn from studies comparing multiple commercial reagents, while data for DOGS is more limited and often presented in the context of formulation optimization rather than direct comparison with other named reagents.

Table 1: Transfection Efficiency of Lipid-Based Reagents in Various Cell Lines

Reagent/LipidCell LineTransfection Efficiency (%)Reporter GeneReference
DOGS (Transfectam®) Various>100-fold difference based on formulationLuciferase[1]
Lipofectamine 2000 HeLa~40-60%GFP[2][3]
NIH3T3High, but with significant toxicityGFP[3]
HEK293~42%SSO[4]
Caco-2~20%mCherry[5]
FuGENE HD HEK293HighLuciferase
HeLaHighLuciferase[2]
MC3T3-E1, C3H10T1/2, C2C12, Hep G2, HCT116Maximal among 6 reagents testedLuciferase/β-gal[6]
Caco-2~5%mCherry[5]
Lipofectamine 3000 HEK293HighSSO[4]
HeLa~41%GFP[7]
Metafectene Pro HeLaHigh, less toxic than Lipofectamine 2000GFP[3]

Note: Transfection efficiency is highly dependent on experimental conditions, including cell type, plasmid size, reagent-to-DNA ratio, and incubation time. The values presented here are for general comparison.

Table 2: Cytotoxicity of Lipid-Based Reagents in Various Cell Lines

Reagent/LipidCell LineCell Viability (%)AssayReference
Lipofectamine 2000 HeLaConsiderably toxic at all ratios testedCellTiter-Fluor™[2]
NIH3T3High toxic effectVisual/FACS[3]
HEK293~62%MTT[4]
Caco-2~60%Luminescence[5]
FuGENE HD HEK293Low toxicityONE-Glo™ + Tox
VariousGenerally low toxicityVarious[6]
Lipofectamine 3000 HeLa~70-80%MTT[7]
HEK293~66%MTT[4]
Metafectene Pro HeLaLess toxic than Lipofectamine 2000Visual/FACS[3]

Note: Cytotoxicity is a critical parameter and should be assessed for each new cell line and experimental setup.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable transfection experiments. Below are general protocols for transfection efficiency and cytotoxicity assays.

Transfection Efficiency Assay (Reporter Gene Assay)

This protocol outlines a general procedure for transfecting cells with a plasmid encoding a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) and subsequently measuring its expression.

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-90% confluency) at the time of transfection.[8]

  • Complex Formation:

    • On the day of transfection, dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the lipid transfection reagent (e.g., DOGS, Lipofectamine) in a serum-free medium.

    • Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes. The optimal ratio of reagent to DNA should be determined empirically, with a starting point of 1.5-5µl of Transfectam® Reagent per µg of DNA often recommended.[9]

  • Transfection: Add the DNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal transfection time can range from 30 minutes to overnight and should be optimized for the specific cell line and plasmid used.[9]

  • Analysis:

    • GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells via flow cytometry.

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Treatment: Following the transfection incubation period (e.g., 24 or 48 hours), remove the medium containing the transfection complexes.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Key Processes

To better understand the workflows and mechanisms involved in lipid-based transfection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed Cells in Plate dilute_dna Dilute Plasmid DNA (Serum-Free Medium) dilute_lipid Dilute Lipid Reagent (Serum-Free Medium) form_complex Form DNA-Lipid Complex (Incubate 15-30 min) dilute_dna->form_complex dilute_lipid->form_complex add_complex Add Complex to Cells form_complex->add_complex incubate_cells Incubate Cells (24-48 hours) add_complex->incubate_cells assay_efficiency Measure Transfection Efficiency (e.g., Luciferase Assay, Flow Cytometry) incubate_cells->assay_efficiency assay_cytotoxicity Measure Cytotoxicity (e.g., MTT Assay) incubate_cells->assay_cytotoxicity signaling_pathway complex Cationic Lipid-DNA Complex cell_membrane Cell Membrane complex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape dna_release DNA Release endosomal_escape->dna_release cytoplasm Cytoplasm translation Translation nucleus Nucleus dna_release->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm mrna->translation protein Protein Expression translation->protein logical_relationship reagent_choice Transfection Reagent Selection efficiency High Transfection Efficiency reagent_choice->efficiency viability High Cell Viability reagent_choice->viability successful_exp Successful Experiment efficiency->successful_exp viability->successful_exp reproducibility Reproducible Results reproducibility->successful_exp

References

Comparative Fusogenic Activity of DOGS and Other Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fusogenic activity of Dioctadecyl-glycerol-succinate (DOGS) and other lipids. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of appropriate fusogenic lipids for various applications.

The fusogenic activity of liposomes, their ability to merge with other membranes, is a critical attribute for effective drug delivery, particularly for cytoplasmic targeting of therapeutic agents. This property is often conferred by the incorporation of specific lipids that undergo structural changes in response to environmental cues, such as a decrease in pH. Dioctadecyl-glycerol-succinate (DOGS) is a titratable, double-chain amphiphile that, due to its succinyl headgroup, is expected to impart pH-sensitive fusogenic properties to liposomal formulations. This guide compares the fusogenic potential of DOGS and structurally similar lipids with other well-characterized fusogenic lipids.

Comparative Analysis of Fusogenic Activity

The fusogenic activity of lipids is typically evaluated by measuring the mixing of lipid bilayers or the release of encapsulated contents from liposomes upon a trigger, such as a change in pH. The following table summarizes quantitative data from studies on various fusogenic lipid compositions. While direct quantitative data for DOGS was not found in the reviewed literature, data for structurally analogous diacylsuccinylglycerols (DASGs) are included to provide a strong inference of its likely performance.

Lipid Composition (molar ratio)Assay TypepHFusogenic Activity (% of Maximum)Reference
Diacylsuccinylglycerols (DOGS analogues)
DOPE / 1,2-Dipalmitoyl-sn-3-succinylglycerol (1,2-DPSG)Lipid Mixing (FRET)5.0High (Extensive lipid mixing observed)[1]
DOPE / 1,2-Dioleoyl-sn-3-succinylglycerol (1,2-DOSG)Lipid Mixing (FRET)5.0High (Extensive lipid mixing observed)[1]
DOPE / 1,3-Dipalmitoylsuccinylglycerol (1,3-DPSG)Lipid Mixing (FRET)5.0High (Extensive lipid mixing observed)[1]
DOPE / 1,2-DPSGContent Release (Calcein Leakage)5.0~60% leakage[1]
Cholesteryl Hemisuccinate (CHEMS)
DOPE / CHEMSContent Release (Calcein Leakage)5.5>80% release[2]
DOPE / CHEMSFusion with endosome-like liposomes5.5Significant fusion observed[2]
Oleic Acid (OA)
DOPE / OAFusion with GUVsAcidic~100-200 fusion events per 100 µm²[3]
Cationic Lipids
DOTAP / DOPEFusion with cells7.4High (Efficient fusion)[4]
diC14-amidineFusion with cells7.4High (Rapid fusion)[4]

Note: The fusogenic activity is reported as a percentage of the maximum signal obtained in the respective assay (e.g., complete lysis for leakage assays or maximum FRET signal change).

Based on the data for diacylsuccinylglycerols, it is highly probable that DOGS, in combination with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), will form liposomes that are stable at neutral pH but become fusogenic and leaky at mildly acidic pH (around 5.0-6.0). This pH-sensitive behavior is attributed to the protonation of the succinyl headgroup at lower pH, which leads to a change in the lipid's molecular shape and destabilization of the lipid bilayer.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the fusogenic activity of lipids.

Lipid Mixing Assay using Fluorescence Resonance Energy Transfer (FRET)

This assay monitors the fusion of two lipid populations, one labeled with a donor fluorophore and the other with an acceptor fluorophore. Fusion results in the dilution of the probes in the merged membrane, leading to a change in the FRET signal.

Materials:

  • Donor Liposomes: Labeled with a FRET donor (e.g., NBD-PE).

  • Acceptor Liposomes: Labeled with a FRET acceptor (e.g., Rhodamine-PE).

  • Buffer solutions: Of varying pH to trigger fusion.

  • Fluorometer.

Protocol:

  • Prepare donor and acceptor liposome (B1194612) populations separately using standard methods like thin-film hydration followed by extrusion.

  • Mix the donor and acceptor liposomes in the desired ratio (e.g., 1:1 or 1:9) in a cuvette containing a buffer at a non-fusogenic pH (e.g., 7.4).

  • Record the baseline fluorescence of the donor and acceptor fluorophores.

  • Induce fusion by adding an acidic buffer to lower the pH to the desired value.

  • Monitor the change in fluorescence intensity of the donor and/or acceptor over time. An increase in donor fluorescence and a decrease in acceptor fluorescence indicate lipid mixing.

  • To determine the maximum fluorescence (representing 100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and cause maximal probe dilution.

  • Calculate the percentage of fusion based on the change in fluorescence relative to the maximum.[4][5][6]

Content Release Assay using Calcein (B42510) Leakage

This assay measures the release of a fluorescent dye, calcein, encapsulated at a self-quenching concentration within liposomes. Disruption of the liposome membrane, either through fusion or leakage, leads to the dilution of calcein and a corresponding increase in fluorescence.

Materials:

  • Calcein-loaded Liposomes: Liposomes prepared in the presence of a high concentration of calcein (e.g., 50-100 mM).

  • Buffer solutions: Of varying pH.

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein.

  • Fluorometer.

Protocol:

  • Prepare liposomes by hydrating a lipid film with a solution of self-quenching concentration of calcein.

  • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column.

  • Place the purified calcein-loaded liposomes in a cuvette with a buffer at a non-fusogenic pH (e.g., 7.4) and measure the baseline fluorescence.

  • Trigger content release by adding an acidic buffer to lower the pH.

  • Record the increase in fluorescence intensity over time.

  • Determine the maximum fluorescence (100% leakage) by lysing the liposomes with a detergent like Triton X-100.[2][7]

  • Calculate the percentage of calcein leakage relative to the maximum fluorescence.[8][9][10][11]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the fusogenic activity of pH-sensitive lipids.

pH_Triggered_Fusion cluster_0 pH 7.4 (Stable) cluster_1 Acidification (pH < 6.0) cluster_2 Membrane Destabilization cluster_3 Fusion & Content Release Lipo_stable protonation Protonation of Succinyl Headgroup Lipo_stable->protonation label_stable Stable Liposome (DOGS headgroup ionized) Lipo_destable protonation->Lipo_destable Fusion Lipo_destable->Fusion label_destable Destabilized Liposome (Increased conicity) label_fusion Fusion with Target Membrane & Cargo Delivery

Caption: pH-triggered fusogenic mechanism of a DOGS-containing liposome.

FRET_Assay_Workflow start Start prep_donor Prepare Donor Liposomes (with NBD-PE) start->prep_donor prep_acceptor Prepare Acceptor Liposomes (with Rhodamine-PE) start->prep_acceptor mix Mix Donor and Acceptor Liposomes (pH 7.4) prep_donor->mix prep_acceptor->mix measure_baseline Measure Baseline Fluorescence mix->measure_baseline add_acid Induce Fusion (Lower pH) measure_baseline->add_acid measure_fret Monitor FRET Signal Change add_acid->measure_fret add_detergent Add Detergent (Triton X-100) measure_fret->add_detergent measure_max Measure Maximum Fluorescence add_detergent->measure_max calculate Calculate % Fusion measure_max->calculate end End calculate->end

Caption: Experimental workflow for the FRET-based lipid mixing assay.

References

A Comparative Guide to In Vitro Transfection: The Cationic Lipid DOGS versus Anionic Lipid Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of gene delivery, selecting the optimal transfection reagent is a critical step. This guide provides an objective comparison of the in vitro transfection efficiency of the cationic lipid Dioctadecyl-amidoglycyl-spermine (DOGS) and representative anionic lipid systems, supported by experimental data and detailed protocols.

This document clarifies a common point of confusion: DOGS is a cationic lipid, characterized by its positively charged headgroup, which facilitates interaction with negatively charged nucleic acids. Anionic lipids, conversely, possess a negative charge and employ a different mechanism for DNA complexation and delivery. This comparison, therefore, evaluates two distinct classes of lipid-based transfection reagents.

Performance Overview: Cationic vs. Anionic Lipids

Cationic lipids like DOGS have historically been favored for their high transfection efficiency in a wide range of cell lines. This is largely attributed to the strong electrostatic interactions between the positively charged lipid and the negatively charged phosphate (B84403) backbone of nucleic acids, leading to spontaneous condensation of DNA into lipoplexes. These positively charged complexes are then readily attracted to the negatively charged cell membrane, facilitating cellular uptake.

Anionic liposomes have emerged as a viable alternative, often demonstrating comparable transfection efficiencies to some cationic reagents but with the significant advantage of lower cytotoxicity.[1] Since both the anionic lipid and the DNA are negatively charged, a bridging agent, typically a divalent cation such as calcium chloride (CaCl₂), is required to mediate the formation of the lipid-DNA complex.[1]

Quantitative Comparison of Transfection Efficiency and Cytotoxicity

The following table summarizes representative data on the transfection efficiency and cytotoxicity of a typical cationic lipid formulation (DOGS or the structurally similar DOTAP, often combined with the helper lipid DOPE) and an anionic lipid formulation (DOPG/DOPE). It is important to note that direct head-to-head comparative studies are limited, and efficiency can be highly cell-type dependent.

FeatureCationic Lipid (DOGS/DOTAP:DOPE)Anionic Lipid (DOPG:DOPE + Ca²⁺)Reference
Transfection Efficiency HighModerate to High[1]
Mechanism of DNA Compaction Spontaneous electrostatic interactionDivalent cation (e.g., Ca²⁺) bridging[1]
Toxicity Moderate to HighLow[1]
Serum Compatibility Variable, often inhibited by serumGenerally more stable in serum
Helper Lipid Requirement Often requires DOPE for optimal efficiencyOften requires DOPE for fusogenicity

Experimental Methodologies

Detailed protocols for preparing and utilizing cationic and anionic lipid-based transfection reagents are crucial for reproducibility and optimization.

Protocol 1: Cationic Lipid Transfection using DOGS/DOPE

This protocol is a general guideline for transfecting plasmid DNA into mammalian cells using a cationic lipid formulation.

Materials:

  • DOGS (or a similar cationic lipid like DOTAP)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells in culture

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare a 1:1 molar ratio of DOGS and DOPE.

    • Dissolve the lipids in chloroform, then evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with a suitable buffer (e.g., sterile water or HEPES-buffered saline) to the desired final lipid concentration.

    • Sonicate the suspension to form small unilamellar vesicles.

  • Lipoplex Formation:

    • For a 6-well plate, dilute 1-2 µg of plasmid DNA into 100 µL of serum-free medium in a polystyrene tube.

    • In a separate tube, dilute 2-10 µL of the cationic lipid solution into 100 µL of serum-free medium.

    • Add the diluted DNA to the diluted lipid solution and mix gently.

    • Incubate at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes (lipoplexes).

  • Transfection:

    • Aspirate the culture medium from the cells (typically at 70-90% confluency).

    • Wash the cells once with serum-free medium.

    • Add the 200 µL of lipoplex solution dropwise to the cells.

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

    • Add complete culture medium (with serum) and continue to incubate for 24-48 hours before assaying for gene expression.

Protocol 2: Anionic Lipid Transfection using DOPG/DOPE

This protocol outlines the procedure for transfection using an anionic lipid formulation, which requires a divalent cation for complexation.

Materials:

  • DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA

  • Calcium Chloride (CaCl₂) solution

  • Serum-free medium

  • Complete cell culture medium

  • Mammalian cells in culture

Procedure:

  • Liposome Preparation:

    • Prepare liposomes with a molar ratio of DOPG:DOPE (e.g., 1:2).

    • Follow the lipid film hydration and sonication method as described for cationic liposomes.

  • Lipoplex Formation: [1]

    • For a 6-well plate, dilute 1-2 µg of plasmid DNA into a tube containing serum-free medium.

    • In a separate tube, add the anionic liposome solution.

    • Add CaCl₂ to the DNA solution to a final concentration of approximately 10-14 mM.

    • Add the DNA-Ca²⁺ solution to the anionic liposome solution and mix gently.

    • Incubate at room temperature for 15-30 minutes.

  • Transfection:

    • Follow the same procedure for cell washing and incubation as described for cationic lipid transfection.

Visualizing the Workflow and Cellular Interactions

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanisms of cellular uptake.

Transfection_Workflow cluster_preparation Lipoplex Preparation cluster_transfection Cell Transfection DNA Plasmid DNA Mix Mix & Incubate (15-30 min) DNA->Mix Lipid Cationic (DOGS) or Anionic Lipid Solution Lipid->Mix Medium Serum-Free Medium Medium->Mix Divalent_Cation Divalent Cation (for anionic lipids) Divalent_Cation->Mix Cells Adherent Cells (70-90% confluency) Mix->Cells Add to cells Incubate Incubate (4-6 hours) Cells->Incubate Assay Assay for Gene Expression (24-48 hours post-transfection) Incubate->Assay

Experimental workflow for in vitro transfection.

Cellular_Uptake cluster_cationic Cationic Lipoplex Pathway cluster_anionic Anionic Lipoplex Pathway C_Lipoplex Positively Charged Cationic Lipoplex C_Membrane Negatively Charged Cell Membrane C_Lipoplex->C_Membrane Electrostatic Interaction C_Endocytosis Endocytosis C_Membrane->C_Endocytosis C_Endosome Endosome C_Endocytosis->C_Endosome C_Escape Endosomal Escape C_Endosome->C_Escape C_Nucleus Nucleus (Gene Expression) C_Escape->C_Nucleus A_Lipoplex Negatively Charged Anionic Lipoplex (with Ca2+ bridge) A_Membrane Cell Membrane A_Lipoplex->A_Membrane Receptor-mediated or other uptake mechanisms A_Endocytosis Endocytosis A_Membrane->A_Endocytosis A_Endosome Endosome A_Endocytosis->A_Endosome A_Escape Endosomal Escape A_Endosome->A_Escape A_Nucleus Nucleus (Gene Expression) A_Escape->A_Nucleus

Proposed cellular uptake mechanisms.

Impact on Cellular Signaling Pathways

The introduction of foreign lipid-DNA complexes into a cell can trigger various cellular responses. While specific signaling cascades directly activated by DOGS or anionic lipids are not extensively characterized, the process of endocytosis and the subsequent endosomal escape are known to intersect with several key pathways.

The uptake of lipoplexes, particularly through clathrin-mediated or caveolin-mediated endocytosis, involves a host of signaling proteins that regulate vesicle formation and trafficking. Once inside the endosome, the "proton sponge" effect of cationic lipids or the fusogenic properties of helper lipids like DOPE are crucial for endosomal escape. This disruption of the endosomal membrane can trigger stress responses and innate immune signaling pathways. For instance, the release of nucleic acids into the cytoplasm can be detected by pattern recognition receptors (PRRs), which may initiate an inflammatory response.

Signaling_Pathways cluster_uptake Cellular Uptake & Trafficking cluster_signaling Potential Cellular Responses Lipoplex Lipid-DNA Complex (Lipoplex) Endocytosis Endocytosis (Clathrin/Caveolin-mediated) Lipoplex->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Stress_Response Cellular Stress Response Endosomal_Escape->Stress_Response Immune_Sensing Innate Immune Sensing (PRRs) Endosomal_Escape->Immune_Sensing Gene_Expression Target Gene Expression Endosomal_Escape->Gene_Expression

Intersection of transfection and cell signaling.

Conclusion

Both cationic lipids like DOGS and anionic lipid systems offer effective means for in vitro gene delivery, each with a distinct profile of efficiency and cytotoxicity. Cationic lipids generally provide high transfection rates but can be more toxic to cells. Anionic lipids present a less toxic alternative and can achieve comparable efficiency, though they require a mediating cation for DNA complexation. The choice between these reagents will ultimately depend on the specific cell type, experimental goals, and the acceptable level of cytotoxicity. Careful optimization of the lipid-to-DNA ratio, cell density, and incubation times is paramount to achieving successful transfection with either system.

References

Head-to-Head Comparison: DOGS vs. CHEMS in pH-Responsive Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS) and cholesteryl hemisuccinate (CHEMS) in pH-responsive liposomal formulations.

The strategic design of drug delivery systems that respond to specific physiological cues in diseased tissues is a cornerstone of modern nanomedicine. Among these, pH-responsive liposomes have garnered significant attention for their ability to selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors and endosomal compartments. This targeted release mechanism enhances drug efficacy while minimizing off-target toxicity. Two key lipids frequently employed to impart pH-sensitivity to liposomes are this compound (DOGS) and cholesteryl hemisuccinate (CHEMS). This guide provides a detailed head-to-head comparison of these two molecules, supported by experimental data, to aid researchers in selecting the optimal component for their drug delivery applications.

Mechanism of pH-Responsive Drug Release

The pH-responsive behavior of both DOGS and CHEMS is predicated on the protonation of their carboxyl groups in acidic conditions. At physiological pH (around 7.4), these groups are deprotonated and negatively charged, contributing to the stability of the liposomal bilayer. However, upon exposure to a lower pH, such as that found in tumor microenvironments (pH ~6.5) or endosomes (pH 5.0-6.0), the carboxyl groups become protonated. This neutralization of charge disrupts the electrostatic balance within the liposomal membrane, leading to its destabilization and the subsequent release of the encapsulated drug.[1][2][3][4]

When combined with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which has a cone-like geometry, the protonation of DOGS or CHEMS can trigger a phase transition of the lipid bilayer from a lamellar to a non-lamellar (hexagonal) phase.[3][4] This structural rearrangement creates pores in the membrane, facilitating rapid and efficient drug release.

pH_Responsive_Release_Mechanism cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (e.g., Tumor, Endosome) liposome_stable Stable Liposome (Lamellar Phase) drug_encapsulated Encapsulated Drug liposome_destabilized Destabilized Liposome (Hexagonal Phase) liposome_stable->liposome_destabilized Protonation of DOGS/CHEMS drug_released Released Drug liposome_destabilized->drug_released Drug Release

Mechanism of pH-responsive drug release from DOGS/CHEMS liposomes.

Physicochemical Characterization

The physicochemical properties of liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their in vivo fate and efficacy. The following table summarizes typical characteristics of DOGS- and CHEMS-based liposomes from various studies. It is important to note that these values can be influenced by the overall lipid composition, drug loading, and preparation method.

ParameterDOGS-based LiposomesCHEMS-based LiposomesReference(s)
Particle Size (nm) 100 - 200100 - 200[1]
Polydispersity Index (PDI) < 0.3< 0.3[1]
Zeta Potential (mV) Negative at pH 7.4Negative at pH 7.4[1]
Encapsulation Efficiency (%) Varies with drug and loading method60 - 95%[1]

In Vitro Drug Release

A key performance indicator for pH-responsive liposomes is their ability to retain the encapsulated drug at physiological pH while rapidly releasing it in an acidic environment. The data below, compiled from multiple sources, illustrates the pH-dependent drug release profiles for liposomes formulated with DOGS and CHEMS.

pHDOGS-based Liposomes (% Drug Release)CHEMS-based Liposomes (% Drug Release)Reference(s)
7.4 (24h) < 20%< 40%[1][5]
6.5 (24h) 40 - 60%~65%[1]
5.5 (24h) > 70%> 80%[1][5]

Cellular Uptake and Cytotoxicity

The efficiency of cellular internalization and the subsequent cytotoxic effect are crucial for the therapeutic success of drug-loaded liposomes. Studies have shown that both DOGS and CHEMS-based pH-responsive liposomes can enhance the cellular uptake and cytotoxicity of encapsulated anticancer drugs compared to non-pH-sensitive liposomes or the free drug. The endosomal escape facilitated by these lipids is believed to be a key factor in improving intracellular drug delivery.

AssayDOGS-based LiposomesCHEMS-based LiposomesReference(s)
Cellular Uptake Enhanced compared to non-pH-sensitive controlsEnhanced compared to non-pH-sensitive controls[6]
Cytotoxicity (IC50) Lower IC50 compared to free drug and non-pH-sensitive liposomesLower IC50 compared to free drug and non-pH-sensitive liposomes[5]

Experimental Protocols

Preparation of pH-Responsive Liposomes (Thin-Film Hydration Method)

This is a widely used method for the preparation of both DOGS and CHEMS-based liposomes.

Liposome_Preparation_Workflow start 1. Dissolve Lipids in Organic Solvent film_formation 2. Form Thin Lipid Film (Rotary Evaporation) start->film_formation hydration 3. Hydrate Film with Aqueous Buffer (containing drug for passive loading) film_formation->hydration sonication 4. Sonication to form Multilamellar Vesicles (MLVs) hydration->sonication extrusion 5. Extrusion through Polycarbonate Membranes to form Unilamellar Vesicles (LUVs) sonication->extrusion purification 6. Purification (e.g., Dialysis, Gel Filtration) extrusion->purification end pH-Responsive Liposomes purification->end

References

A Comparative Guide to the Cytotoxicity of DOGS and Other Ionizable Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic and ionizable lipids are critical components in the formulation of non-viral vectors for the delivery of nucleic acids and other therapeutic agents. Their positive charge facilitates interaction with negatively charged genetic material and cell membranes, enabling cellular uptake. However, this charge is also a primary driver of inherent cytotoxicity, a significant consideration in the development of safe and effective therapies. This guide provides an objective comparison of the cytotoxicity of 1,2-dioleoyl-3-dimethylammonium-propane (DOGS), a well-established cationic lipid, with other prominent ionizable lipids used in drug delivery systems. The information presented is collated from scientific literature to assist researchers in making informed decisions for their specific applications.

Data Presentation: A Comparative Analysis of Lipid Cytotoxicity

The cytotoxic potential of lipids is a critical parameter that can influence experimental outcomes and the translational potential of a delivery system. Cytotoxicity is often cell-type and assay-dependent, making direct comparisons between studies challenging. The following table summarizes quantitative and qualitative cytotoxicity data for DOGS (often used interchangeably with DOTAP, of which DOGS is a specific variant) and other commonly used ionizable lipids.

Cationic/Ionizable LipidCell Line(s)AssayIC50 Value / Cytotoxicity ProfileReference(s)
DOGS/DOTAP A549MTTIC50 of 0.78 µmol for a DOTAP/cholesterol formulation.[1]
SK-OV-3MTTCytotoxicity is dose-dependent and increases with higher DOTAP to cholesterol ratios.[1]
THP-1 macrophagesGFP ExpressionNo measurable GFP expression, suggesting lower acute toxicity or transfection efficiency in this cell line.[2]
DLin-MC3-DMA THP-1 macrophagesCell DetachmentInduced observable toxicity and cell detachment within 48 hours.[2]
SM-102 THP-1 macrophagesCell DetachmentInduced observable toxicity and cell detachment within 48 hours.[2]
ALC-0315 THP-1 macrophagesGFP ExpressionBarely detectable GFP expression, implying lower acute toxicity or transfection efficiency.[2]
CDA14 (Quaternary Ammonium (B1175870) Headgroup) NCI-H460CCK-8IC50 of 109.4 µg/mL.[3]
CDO14 (Tri-peptide Headgroup) NCI-H460CCK-8IC50 of 340.5 µg/mL, indicating lower cytotoxicity than the quaternary ammonium counterpart.[3]

Note: IC50 values and cytotoxicity profiles are highly dependent on the specific lipid formulation, cell type, and experimental conditions. The data presented should be considered in the context of the cited studies.

Mechanisms of Cationic Lipid-Induced Cytotoxicity

The cytotoxicity of cationic lipids is believed to be initiated by their interaction with the cell membrane, leading to membrane destabilization and the activation of downstream signaling pathways that result in apoptosis or programmed cell death. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Cytotoxicity_Pathway Proposed Signaling Pathway of Cationic Lipid-Induced Cytotoxicity CationicLipid Cationic Lipid CellMembrane Cell Membrane Interaction CationicLipid->CellMembrane ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cationic lipid-induced cytotoxicity pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. Below are representative methodologies for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of the lipid formulations to be tested. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value, the concentration of lipid that causes a 50% reduction in cell viability, can then be determined.

Experimental Workflow for Cytotoxicity Comparison

A systematic workflow is crucial for the objective comparison of different ionizable lipids.

Experimental_Workflow Workflow for Comparative Cytotoxicity Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis LipidFormulation Prepare Lipid Nanoparticle Formulations (DOGS, DLin-MC3-DMA, etc.) Treatment Treat Cells with a Range of Lipid Concentrations LipidFormulation->Treatment CellCulture Culture and Seed Cells (e.g., HeLa, HEK293) CellCulture->Treatment Incubation Incubate for a Defined Period (e.g., 24h, 48h) Treatment->Incubation CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->CytotoxicityAssay DataCollection Measure Absorbance/ Fluorescence CytotoxicityAssay->DataCollection IC50 Calculate IC50 Values DataCollection->IC50 Comparison Compare Cytotoxicity Profiles IC50->Comparison

Caption: A typical experimental workflow for comparing the cytotoxicity of different ionizable lipids.

Conclusion

The choice of a cationic or ionizable lipid for a drug delivery system is a critical decision that balances transfection efficiency with cytotoxicity. DOGS, as a representative of permanently charged cationic lipids, has been widely used but can exhibit significant cytotoxicity, particularly at higher concentrations. Newer generations of ionizable lipids, which are neutral at physiological pH and become charged in the acidic environment of the endosome, have been developed to mitigate this toxicity. However, as the data indicates, even these advanced lipids can induce cytotoxicity in certain cell types.

Researchers must carefully consider the specific requirements of their application, including the cell type to be transfected and the therapeutic window of their cargo, when selecting a lipid component. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for making these critical decisions and for designing experiments that will yield reliable and reproducible results.

References

Safety Operating Guide

Prudent Disposal of 1,2-Dioleoyl-sn-glycero-3-succinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Dioleoyl-sn-glycero-3-succinate, a synthetic phospholipid used in liposome (B1194612) preparations. Due to the absence of specific, publicly available hazard data for this compound, a cautious approach is mandated. Therefore, it should be handled as a potentially hazardous substance, adhering to general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or aerosols.

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation:

    • Treat this compound as a hazardous chemical waste due to the lack of comprehensive safety data.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Segregation is key to preventing unforeseen reactions.

  • Container Selection:

    • Use a clean, dry, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is recommended.

    • Ensure the container is in good condition, free from cracks or contamination.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure secondary containment, such as a larger, chemically resistant bin, is used to capture any potential leaks.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.

    • Follow their specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Decontamination:

    • Any labware or surfaces that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (such as ethanol (B145695) or a suitable detergent solution), followed by a water rinse, is generally recommended. Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste accumulation apply.

ParameterGuideline
Maximum Container Size Typically 55 gallons, but smaller containers (e.g., 1-5 gallons) are recommended for laboratory settings to ensure safe handling.
Satellite Accumulation A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in a laboratory at any one time.
Storage Time Limit Varies by jurisdiction and institutional policy. Consult your EHS department for specific time limits for waste accumulation.
Experimental Protocols Cited

The disposal procedures outlined above are based on standard best practices for the management of laboratory chemical waste in the absence of compound-specific data. These protocols are derived from general guidelines provided by regulatory bodies and institutional safety manuals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Need to dispose of This compound assess_hazard Assess Hazard: Is specific hazard data available? start->assess_hazard no_data No specific data found. Treat as potentially hazardous. assess_hazard->no_data No select_container Select appropriate waste container (HDPE or glass) no_data->select_container label_container Label container with: 'Hazardous Waste', chemical name, date, contact select_container->label_container store_waste Store in designated satellite accumulation area with secondary containment label_container->store_waste request_pickup Contact EHS for hazardous waste pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling 1,2-Dioleoyl-sn-glycero-3-succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized lipids such as 1,2-Dioleoyl-sn-glycero-3-succinate is paramount. This document provides immediate, actionable safety protocols and logistical plans for the operational use and disposal of this compound, reinforcing a culture of safety and precision in the laboratory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on established safety data. Consistent adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side-shields or goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected prior to use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling[1].
Body Protection Laboratory coat.Choose body protection appropriate for the type, concentration, and amount of dangerous substances at the specific workplace[1].
Respiratory Protection Not generally required.For situations where nuisance levels of dust may be generated, a type N95 (US) or type P1 (EN 143) dust mask can be used. Respirators and their components must be tested and approved under appropriate government standards[1].

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration[1].
Skin Contact Wash off with soap and plenty of water[1].
Eye Contact Flush eyes with water as a precaution[1].
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person[1].

Operational Workflow for Handling and Disposal

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize risk and ensure procedural consistency.

A Step 1: Pre-Handling - Inspect container integrity. - Verify substance identity. - Review Safety Data Sheet. B Step 2: Don PPE - Safety Glasses - Lab Coat - Gloves A->B C Step 3: Weighing and Preparation - Handle in a well-ventilated area. - Use a dedicated, clean weighing vessel. - Minimize dust generation. B->C D Step 4: Experimental Use - Follow specific experimental protocol. - Maintain situational awareness. C->D E Step 5: Decontamination - Clean work surfaces and equipment. - Use appropriate cleaning agents. D->E F Step 6: Waste Disposal - Dispose of contaminated gloves and consumables  in designated chemical waste. - Dispose of unused material according to  institutional and local regulations. E->F G Step 7: Post-Handling - Doff PPE correctly. - Wash hands thoroughly. F->G

Safe Handling Workflow for this compound.

Disposal Plan

Contaminated materials, such as used gloves and weighing papers, should be disposed of as chemical waste in accordance with institutional and local regulations. Unused or expired this compound should also be treated as chemical waste and disposed of through a licensed professional waste disposal service. Do not dispose of this material into the environment, drains, or watercourses.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.